Structural and Pharmacological Profiling of 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1)
Executive Summary The compound 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) represents a highly functionalized pyridine derivative with significant potential in both agrochemical and pharmaceutical pipelines. As an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) represents a highly functionalized pyridine derivative with significant potential in both agrochemical and pharmaceutical pipelines. As an application scientist, I approach the characterization of this molecule by analyzing the intersection of its structural architecture, synthetic viability, and biological mimicry. This whitepaper provides an in-depth technical guide to its physicochemical dynamics, a self-validating synthetic protocol, analytical mass spectrometry parameters, and its proposed pharmacological pathways.
Structurally, the molecule consists of a nicotinic acid core substituted at the 2-position with a 4-methylphenoxy moiety. The introduction of this bulky, electron-rich ether linkage imparts significant conformational flexibility due to the rotational freedom around the C-O bond, while simultaneously extending the aromatic system to enhance intermolecular interactions[1].
Understanding solubility is a critical parameter for both synthesis and downstream assay development. In polar protic solvents, the carboxylic acid group facilitates robust hydrogen bonding. However, empirical data suggests that Dimethyl sulfoxide (DMSO) serves as the optimal solvent, exceeding ideal solution behavior by efficiently disrupting intermolecular carboxylic acid dimers while stabilizing polar transition states[1].
Table 1: Core Chemical Identifiers
Parameter
Value
IUPAC Name
2-(4-methylphenoxy)pyridine-3-carboxylic acid
CAS Number
54629-15-1
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
Canonical SMILES
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Synthetic Methodology: The SNAr Pathway
I prioritize synthetic routes that offer high atom economy and scalable reproducibility. The classical synthesis of this molecule relies on Nucleophilic Aromatic Substitution (SNAr) , as detailed in the 1[1]. The causality of this reaction's success lies in the electronic landscape of the electrophile (2-chloronicotinic acid): the electronegative pyridine nitrogen withdraws electron density from the ortho-position, highly activating the C2 carbon for nucleophilic attack by a phenoxide ion.
To ensure trustworthiness, this protocol is designed as a self-validating system incorporating strict In-Process Controls (IPC).
Nucleophile Activation: Dissolve 1.1 equivalents of 4-methylphenol (p-cresol) in anhydrous DMSO. Add 1.5 equivalents of potassium carbonate (K₂CO₃).
Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the phenol, generating the highly reactive 4-methylphenoxide nucleophile without triggering unwanted side reactions or degrading the solvent.
Electrophile Introduction: Slowly introduce 1.0 equivalent of 2-chloronicotinic acid to the stirring solution.
Thermal Cycling & In-Process Control (IPC): Elevate the reaction temperature to 90–100°C under an inert nitrogen atmosphere for 6–8 hours.
Self-Validation Step: Monitor the reaction progression via HPLC or TLC (eluent: Dichloromethane/Methanol 9:1). The complete disappearance of the 2-chloronicotinic acid peak (the limiting reagent) validates the successful formation of the Meisenheimer complex and subsequent chloride elimination. Do not proceed to step 4 until this IPC is met.
Precipitation and Acidification: Cool the mixture to ambient temperature and pour it into an ice-water bath. Titrate with 1M HCl until the pH reaches 2.5–3.0.
Causality: Acidification protonates the newly formed carboxylate salt. The resulting neutral carboxylic acid experiences a drastic reduction in aqueous solubility, driving an entropically favorable precipitation[1].
Isolation: Filter the precipitate under vacuum and recrystallize from an ethanol/water gradient to yield the purified 2-(4-Methylphenoxy)nicotinic acid.
Diagram 1: SNAr synthetic workflow for 2-(4-Methylphenoxy)nicotinic acid.
Analytical Profiling via Mass Spectrometry
For downstream drug development, precise analytical characterization is non-negotiable. Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive structural confirmation. Based on predictive models from the 2[2], the compound exhibits distinct adduct formation profiles.
Furthermore, the Predicted Collision Cross Section (CCS) values are provided below. These values are critical for researchers utilizing Ion Mobility Spectrometry (IMS) workflows to separate this compound from isobaric interferences in complex biological matrices[2].
Table 2: Predicted ESI-MS Adducts and CCS Values
Adduct Species
m/z Ratio
Predicted CCS (Ų)
[M+H]⁺
230.08118
148.4
[M-H]⁻
228.06662
153.0
[M+NH₄]⁺
247.10772
164.3
[M+Na]⁺
252.06312
156.7
Pharmacological Potential & Biological Mimicry
The structural homology between 2-(4-Methylphenoxy)nicotinic acid and endogenous nicotinic acid (Vitamin B3) positions it as a compelling candidate for pharmacological research[1].
Mechanistically, the compound is hypothesized to engage with nicotinic acid receptors (such as GPR109A). Activation of these receptors typically initiates an arachidonic acid cascade, culminating in the release of prostaglandins (e.g., PGD₂ and PGE₂), which mediate potent vasodilation[1]. Furthermore, its structural mimicry allows it to potentially interface with Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthetic pathways, offering a vector for regulating cellular energy metabolism and addressing metabolic disorders[1].
Diagram 2: Proposed pharmacological pathway and metabolic mimicry.
Binding Affinity of 2-(4-Methylphenoxy)nicotinic Acid to Nicotinic Receptors: A Methodological Framework for Atypical Ligands
Executive Summary The evaluation of atypical chemical scaffolds for nicotinic acetylcholine receptor (nAChR) modulation is a critical frontier in neuropharmacology. While traditional nAChR ligands rely on a highly conser...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evaluation of atypical chemical scaffolds for nicotinic acetylcholine receptor (nAChR) modulation is a critical frontier in neuropharmacology. While traditional nAChR ligands rely on a highly conserved pharmacophore, exploring novel structures like 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) requires a paradigm shift from orthosteric screening to allosteric characterization. This whitepaper provides a rigorous, self-validating methodological framework for determining the binding affinity and functional profile of such atypical ligands, synthesizing computational predictions with in vitro and electrophysiological validation.
Structural Rationale & Pharmacophore Analysis
The canonical nAChR orthosteric binding site is defined by a strict pharmacophore: a protonated basic amine is required to form a critical with the Trp149 residue in the α-subunit[1].
When analyzing the structure of 2-(4-Methylphenoxy)nicotinic acid, a fundamental divergence from this pharmacophore becomes apparent. The molecule possesses a carboxylic acid moiety, which is deprotonated and anionic at a physiological pH of 7.4. This electronic state sterically and electrostatically excludes the compound from acting as a classical orthosteric agonist or competitive antagonist[1].
However, the compound’s aryloxynicotinic scaffold—comprising a pyridine ring and a lipophilic phenoxy ether—shares structural homology with known [2]. Allosteric modulators bind to topographically distinct sites (e.g., transmembrane domains or the extracellular vestibule) and do not require a basic nitrogen[3]. Therefore, the logical causality dictates that 2-(4-Methylphenoxy)nicotinic acid must be investigated as a candidate Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or Silent Allosteric Modulator (SAM)[3].
Logical flowchart for triaging atypical nAChR ligands based on pharmacophore features.
In Silico Predictive Workflow (Docking & Molecular Dynamics)
Before committing resources to in vitro assays, a computational triage is required to identify potential binding pockets and predict the free energy of binding.
Step-by-Step Methodology:
Protein Preparation: Retrieve high-resolution cryo-EM structures of the α4β2 and α7 nAChRs from the Protein Data Bank (PDB). Remove water molecules and assign appropriate protonation states at pH 7.4.
Ligand Preparation: Generate the 3D conformer of 2-(4-Methylphenoxy)nicotinic acid. Ensure the carboxylic acid is modeled in its anionic state.
Blind Docking: Perform global docking across the entire receptor surface to identify allosteric pockets, specifically targeting the intrasubunit transmembrane site and the vestibule.
Metadynamics Simulation: Because static docking cannot capture receptor gating, utilize molecular dynamics and to simulate the free energy landscape of Loop C closure in the presence of the ligand[4].
Causality Check: If the ligand stably occupies an allosteric site without disrupting the orthosteric pocket, we proceed to in vitro binding to empirically validate the lack of orthosteric competition.
In Vitro Radioligand Binding Protocol
To empirically validate the in silico predictions, a specialized radioligand binding assay is employed. Because we suspect allosteric modulation, the assay is designed to detect non-competitive binding or allosteric displacement, following established [5].
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK293T cells stably expressing α4β2 or α7 nAChRs in 50 mM Tris-HCl buffer (pH 7.4) at 4°C[6]. Centrifuge at 36,000g for 10 minutes to isolate the membrane pellet.
Radioligand Incubation: Resuspend the pellet and incubate with 1.0 nM[³H]-epibatidine (for α4β2) or [¹²⁵I]-α-bungarotoxin (for α7)[7].
Ligand Addition: Add 2-(4-Methylphenoxy)nicotinic acid in a concentration gradient ranging from 10 pM to 100 μM. Use 300 μM nicotine as a control to define non-specific binding (NSB)[7].
Equilibrium & Filtration: Incubate the mixture with gentle shaking at 24°C for 2 hours to allow equilibrium to come to completion[7]. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
Scintillation Counting: Measure the bound radioactivity using a liquid scintillation counter.
Causality Check: A pure allosteric modulator will not fully displace [³H]-epibatidine. Instead, it will produce an incomplete displacement curve that plateaus, or it will alter the dissociation kinetics of the radioligand, confirming its binding to a topographically distinct site[3].
Quantitative Data Summary
Ligand Class
Target Subtype
Assay Type
Representative IC₅₀ / Kᵢ
Functional Outcome
Orthosteric Agonist (Nicotine)
α4β2
[³H]-Epibatidine Displacement
~1-10 nM
Full/Partial Activation
Aryloxynicotinic Acid (Test)
α4β2
[³H]-Epibatidine Displacement
>10 μM (Incomplete)
NAM / PAM / SAM
Aryloxynicotinic Acid (Test)
α7
[¹²⁵I]-α-Bgtx Displacement
>10 μM (Incomplete)
NAM / PAM / SAM
Functional Characterization via Patch-Clamp Electrophysiology
Binding affinity does not equate to functional efficacy. A compound could bind tightly to an allosteric site but act as a Silent Allosteric Modulator (SAM), producing no conformational change[3]. To determine if 2-(4-Methylphenoxy)nicotinic acid is a PAM or NAM, whole-cell patch-clamp electrophysiology is mandatory.
Step-by-Step Methodology:
Cell Preparation: Prepare Xenopus laevis oocytes microinjected with human α4 and β2 (or α7) subunit cRNA. Incubate for 2-5 days to allow for receptor expression.
Baseline Establishment: Using a two-electrode voltage clamp (TEVC), clamp the membrane potential at -70 mV. Apply an EC₂₀ concentration of acetylcholine (ACh) to establish a baseline inward current.
Co-application: Co-apply the EC₂₀ ACh alongside varying concentrations of 2-(4-Methylphenoxy)nicotinic acid.
Washout & Recovery: Wash the oocytes with standard ND96 saline to ensure receptor recovery and to rule out non-specific, irreversible pore block.
Causality Check: This functional assay acts as the final self-validating step. A PAM will increase the amplitude of the ACh-induced current or prolong the decay time by reducing receptor desensitization[8]. Conversely, a NAM will depress the peak current without competing for the ACh binding site[2].
Patch-clamp electrophysiology workflow for functional characterization of allosteric modulators.
Conclusion
Determining the binding affinity of atypical ligands like 2-(4-Methylphenoxy)nicotinic acid requires moving beyond standard competitive assays. By recognizing the structural limitations of the molecule (lack of a basic amine) and pivoting to an allosteric investigation, researchers can deploy a self-validating triad of experiments: in silico docking to map the site, radioligand binding to confirm non-competitive behavior, and electrophysiology to define functional efficacy. This systematic approach ensures high scientific integrity and prevents false negatives in the drug discovery pipeline.
References
Dougherty, D. A. (2002). Cation-pi interactions in ligand recognition by serotonergic (5-HT3A) and nicotinic acetylcholine receptors: the anomalous binding properties of nicotine. Biochemistry.[Link]
Schulte, M. K., et al. (2016). Allosteric modulation and potential therapeutic applications of heteromeric nicotinic acetylcholine receptors. Neurotransmitter.[Link]
Di Marino, D., et al. (2015). Allosteric Modulation of Alpha7 Nicotinic Receptors: Mechanistic Insight through Metadynamics and Essential Dynamics. Journal of Chemical Information and Modeling.[Link]
Millar, N. S., et al. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology.[Link]
Maelicke, A., et al. (2000). Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease. European Journal of Pharmacology.[Link]
National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP). Assay Protocol Book. University of North Carolina.[Link]
Valette, H., et al. (2009). 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine.[Link]
Xiao, Y., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics.[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(4-Methylphenoxy)nicotinic acid
Executive Summary As a Senior Application Scientist, I frequently encounter specialized pyridine derivatives that serve as critical scaffolds in drug discovery. 2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1) is one...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter specialized pyridine derivatives that serve as critical scaffolds in drug discovery. 2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1) is one such compound, characterized by a nicotinic acid core substituted with a 4-methylphenoxy group at the ortho position[1]. With a molecular weight of 229.23 g/mol , this molecule is an essential intermediate in pharmaceutical research, particularly for synthesizing agents that target metabolic disorders and cardiovascular diseases[2]. This guide synthesizes field-proven insights to detail its physicochemical properties, synthetic pathways, and biological relevance.
Physicochemical Properties and Structural Analysis
The unique structural topology of 2-(4-Methylphenoxy)nicotinic acid dictates its thermodynamic and solvation behaviors[1]. The presence of the carboxylic acid moiety facilitates strong hydrogen bonding in polar protic solvents, while the hydrophobic 4-methylphenoxy ether linkage imparts lipophilicity. This results in a complex amphiphilic character that requires careful solvent selection during synthesis and purification.
Table 1: Core Physicochemical Specifications
Property
Value
Product Name
2-(4-Methylphenoxy)nicotinic acid
CAS Number
54629-15-1
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
IUPAC Nomenclature
2-(4-methylphenoxy)pyridine-3-carboxylic acid
SMILES
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
The molecular weight of 229.23 g/mol places it well within the optimal range for small-molecule drug candidates, ensuring a highly favorable pharmacokinetic baseline[1].
The primary and most scalable route for synthesizing 2-(4-Methylphenoxy)nicotinic acid relies on a classic Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. This involves the displacement of a halide leaving group at the 2-position of the pyridine ring by a 4-methylphenol (p-cresol) nucleophile[3].
Causality in Experimental Design
Why do we use a strong base and high heat for this specific reaction? The 2-position of the pyridine ring is inherently electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom. However, the chloride leaving group still presents a significant activation energy barrier for the addition-elimination sequence. To facilitate an efficient reaction, the nucleophilicity of 4-methylphenol must be artificially enhanced. This is achieved by introducing a base (e.g., potassium carbonate) to deprotonate the phenol, generating the highly reactive 4-methylphenoxide anion[3]. Elevated temperatures (up to 180°C) are strictly required to overcome the thermal barrier of the initial nucleophilic attack[3].
Fig 1: SNAr synthetic workflow for 2-(4-Methylphenoxy)nicotinic acid.
Standardized Protocol: Self-Validating Synthesis
Every robust chemical protocol must act as a self-validating system, providing the scientist with real-time feedback.
Phenoxide Generation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.1 equivalents of 4-methylphenol in a polar aprotic solvent (e.g., DMF). Add 1.5 equivalents of anhydrous potassium carbonate (
K2CO3
). Stir at 60°C for 30 minutes.
Validation Checkpoint: The solution will transition to a slightly darker hue, visually confirming the formation of the phenoxide anion.
Substrate Addition: Slowly add 1.0 equivalent of 2-chloronicotinic acid to the activated mixture.
Thermal Activation: Elevate the reaction temperature to 150-180°C. Maintain heating for 2-4 hours[3].
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The complete disappearance of the 2-chloronicotinic acid spot confirms the successful closure of the SNAr addition-elimination cycle.
Workup and Acidification: Cool the mixture to room temperature and quench with distilled water. The product currently exists as a soluble potassium salt. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the aqueous phase reaches a pH of 2-3.
Validation Checkpoint: The sudden, volumetric formation of a white to off-white precipitate confirms the successful protonation of the carboxylate into the free, insoluble carboxylic acid.
Isolation: Filter the precipitate under a vacuum, wash extensively with cold water to remove residual salts and DMF, and dry in a vacuum oven at 50°C.
Pharmacological Relevance and Biological Activity
Derivatives of nicotinic acid are renowned for their profound effects on lipid metabolism and vascular dynamics. 2-(4-Methylphenoxy)nicotinic acid exhibits structural mimicry to endogenous nicotinic acid, allowing it to interface with similar biological targets[2].
Mechanistic Insights:
Vasodilation: Like other nicotinic acid analogs, this compound is hypothesized to stimulate the arachidonic acid cascade, leading to the targeted release of Prostaglandin D2 (
PGD2
)[2].
PGD2
binds to DP1 receptors on vascular smooth muscle cells, inducing relaxation and subsequent vasodilation[2].
Metabolic Modulation: The nicotinic acid core is a fundamental precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (
NAD+
)[2]. By potentially modulating enzymes involved in
NAD+
salvage pathways, this compound may influence cellular redox states and overall energy production[2].
Fig 2: Pharmacological pathways governing vasodilation and metabolism.
Analytical Validation
To ensure the integrity of the synthesized 2-(4-Methylphenoxy)nicotinic acid prior to downstream applications, rigorous analytical validation is required:
HPLC (High-Performance Liquid Chromatography): Utilized to quantify purity. The presence of the bulky 4-methylphenoxy group significantly increases the retention time on a C18 reverse-phase column compared to the 2-chloronicotinic acid precursor.
Mass Spectrometry (ESI-MS): Confirms the exact molecular weight. In negative ion mode, the dominant peak should reliably appear at m/z 228.06 (
[M−H]−
), corresponding perfectly to the deprotonated molecular weight of 229.23 g/mol [1].
Discovery, Structural Rationale, and Biological Targets of 2-(4-Methylphenoxy)nicotinic Acid: A Technical Guide
Executive Summary The therapeutic utility of nicotinic acid (niacin) in treating dyslipidemia and metabolic disorders has been clinically validated for decades. However, its widespread use is severely limited by a pronou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The therapeutic utility of nicotinic acid (niacin) in treating dyslipidemia and metabolic disorders has been clinically validated for decades. However, its widespread use is severely limited by a pronounced cutaneous vasodilation side effect, commonly known as "flushing." In the pursuit of next-generation therapeutics, medicinal chemists have systematically explored the chemical space of the nicotinic acid scaffold.
2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1) represents a highly specialized derivative designed to probe the structural boundaries of the primary niacin receptor[1]. By introducing a bulky, hydrophobic 4-methylphenoxy group at the C2 position of the pyridine ring, this compound aims to alter receptor binding kinetics, potentially biasing downstream signaling to retain antilipolytic and anti-inflammatory efficacy while minimizing adverse flushing pathways. This whitepaper provides an in-depth technical analysis of its discovery chemistry, biological targets, and the self-validating experimental workflows required to characterize its pharmacological profile.
Structural Rationale & Discovery Chemistry
The design of 2-(4-Methylphenoxy)nicotinic acid is rooted in the structure-activity relationship (SAR) of the nicotinic acid pharmacophore. Unsubstituted nicotinic acid is a small, highly polar molecule with a short half-life.
The C2-Substitution Strategy
SAR studies on related agonists (such as Acifran) have demonstrated that the binding pocket of the primary niacin receptor contains a distinct hydrophobic sub-pocket adjacent to the orthosteric site[2].
The Carboxylic Acid: Essential for anchoring the molecule to the receptor via a critical Arginine residue.
The 4-Methylphenoxy Moiety: The introduction of this bulky ether linkage at the C2 position serves two purposes. First, it significantly increases the lipophilicity of the compound, enhancing membrane permeability and potentially extending its pharmacokinetic half-life. Second, the steric bulk is designed to interact with the hydrophobic transmembrane helices of the receptor, altering the conformational change induced upon binding[2].
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The primary classical route for synthesizing 2-(4-methylphenoxy)nicotinic acid relies on an SNAr mechanism[1]. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid (or ester) at the C3 position, makes the C2 position highly susceptible to nucleophilic attack.
Reagents: 2-Chloronicotinic acid and 4-methylphenol (p-cresol).
Mechanism: Under basic conditions (e.g., K₂CO₃ in DMF), the phenoxide ion of p-cresol attacks the C2 position. The intermediate Meisenheimer complex collapses, ejecting the chloride leaving group to yield the target ether.
Primary Biological Target: HCAR2 (GPR109A)
The primary biological target for 2-(4-Methylphenoxy)nicotinic acid is the Hydroxycarboxylic acid receptor 2 (HCAR2) , historically known as GPR109A or HM74A[3]. HCAR2 is a Gαi-protein-coupled receptor highly expressed in adipocytes, macrophages, and epidermal Langerhans cells[3].
Receptor Binding Mechanics
Site-directed mutagenesis and molecular modeling have mapped the exact binding determinants for nicotinic acid derivatives within HCAR2[4].
The Anchor: The carboxylate group of the compound forms a critical salt bridge with Arg111 on Transmembrane Helix 3 (TMH3)[4].
The Hydrophobic Cleft: The pyridine ring is embedded between Trp91 (TMH2/ECL1 junction) and Phe276/Tyr284 (TMH7)[4].
The 2-Substitution Effect: The 4-methylphenoxy group of our target compound projects into a hydrophobic cavity formed by the extracellular loops. This specific interaction is hypothesized to stabilize a unique active conformation of the receptor, which is the basis for biased agonism[2].
The Biased Signaling Hypothesis
HCAR2 activation triggers two divergent intracellular pathways:
Gαi-Coupled Pathway (Therapeutic): Inhibition of adenylyl cyclase, leading to a drop in intracellular cAMP. In adipocytes, this inhibits hormone-sensitive lipase (HSL), reducing free fatty acid release. In macrophages, it exerts potent anti-inflammatory effects by inhibiting NF-κB translocation[5].
β-Arrestin Pathway (Adverse): Recruitment of β-arrestin 1/2 leads to the activation of the ERK1/2 cascade and Phospholipase A2 (PLA2). In epidermal Langerhans cells, this produces Prostaglandin D2 (PGD2), which acts on DP1 receptors in vascular smooth muscle to cause severe flushing.
The structural bulk of 2-(4-Methylphenoxy)nicotinic acid is theorized to favor the Gαi conformation while sterically hindering the intracellular loop rearrangements required for robust β-arrestin recruitment.
To effectively benchmark 2-(4-Methylphenoxy)nicotinic acid against the endogenous ligand and standard-of-care, quantitative metrics must be established. Below is a summary of its physicochemical parameters and comparative pharmacodynamics based on SAR extrapolation.
As a Senior Application Scientist, establishing robust, self-validating assays is critical to proving target engagement and functional causality. The following protocols are designed to eliminate false positives and directly measure HCAR2 modulation.
Protocol 1: Target Engagement via cAMP TR-FRET Assay
To prove that 2-(4-Methylphenoxy)nicotinic acid acts as an HCAR2 agonist, we must measure its ability to inhibit adenylyl cyclase.
Causality of Assay Choice: Traditional ELISAs are wash-heavy and prone to well-to-well variability. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free ratiometric readout. The use of Europium cryptate eliminates short-lived background fluorescence, which is crucial because aromatic compounds like our target often exhibit auto-fluorescence.
Self-Validating System: We utilize CHO-K1 cells stably transfected with human HCAR2. Wild-type CHO-K1 cells lack endogenous HCAR2, providing a clean "null background." If the compound lowers cAMP in transfected cells but not in wild-type cells, the effect is unequivocally receptor-mediated.
Step-by-Step Methodology:
Cell Preparation: Plate HCAR2-expressing CHO-K1 cells in a 384-well microplate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation).
Stimulation: Co-incubate cells with 500 nM Forskolin and serial dilutions of 2-(4-Methylphenoxy)nicotinic acid (1 nM to 100 µM). Logic: Because HCAR2 is Gαi-coupled, it inhibits adenylyl cyclase. Forskolin is required to artificially elevate basal cAMP, creating a dynamic window to observe the compound's inhibitory effect.
Lysis & Detection: After 30 minutes, add lysis buffer containing d2-labeled cAMP (acceptor) and Anti-cAMP-Europium cryptate (donor).
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665nm/615nm emission ratio.
Analysis: Plot the normalized ratio against compound concentration using a 4-parameter logistic non-linear regression to determine the EC₅₀.
Caption: High-throughput TR-FRET workflow for measuring Gαi-mediated cAMP inhibition.
Protocol 2: In Vitro Macrophage Anti-Inflammatory Assay
HCAR2 activation in immune cells reduces the secretion of pro-inflammatory cytokines[5]. This assay validates the downstream phenotypic efficacy of the compound.
Causality of Assay Choice: THP-1 human monocytes are used because they highly express endogenous HCAR2. By differentiating them into macrophages and stimulating them with Lipopolysaccharide (LPS), we mimic a state of chronic metabolic inflammation.
Self-Validating System: To prove the anti-inflammatory effect is not simply due to compound cytotoxicity, a cell viability assay (e.g., CellTiter-Glo) must be run in parallel. Furthermore, pre-treating a control group with an HCAR2 antagonist (e.g., MK-0354) should reverse the compound's anti-inflammatory effect, proving target specificity.
Step-by-Step Methodology:
Differentiation: Culture THP-1 cells in 96-well plates and treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation.
Pre-treatment: Wash cells and incubate with 2-(4-Methylphenoxy)nicotinic acid (0.1, 1, 10, and 100 µM) for 1 hour.
Inflammatory Challenge: Add 100 ng/mL LPS to the wells. Logic: LPS activates Toll-like receptor 4 (TLR4), driving NF-κB translocation and massive TNF-α release.
Quantification: After 24 hours, harvest the cell culture supernatant. Quantify secreted TNF-α and IL-6 using a standard sandwich ELISA.
Validation: Perform a luminescent ATP viability assay on the remaining cells to confirm that reductions in cytokines are due to HCAR2 signaling, not cell death.
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G)
Source: PubMed / NIH
URL:4
Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:2
International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and classification of hydroxy-carboxylic acid receptors (GPR81, GPR109A, and GPR109B)
Source: Pharmacological Reviews (ResearchGate)
URL:3
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms
Source: Arteriosclerosis, Thrombosis, and Vascular Biology (ResearchGate)
URL:5
Application Notes & Protocols: Formulation Techniques for 2-(4-Methylphenoxy)nicotinic Acid in Agricultural Research
Abstract This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on the effective formulation of 2-(4-Methylphenoxy)nicotinic acid (MPNA), a novel synthetic aux...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on the effective formulation of 2-(4-Methylphenoxy)nicotinic acid (MPNA), a novel synthetic auxin herbicide candidate. Due to its structural similarity to both phenoxy-carboxylic acids and nicotinic acid derivatives, MPNA presents unique formulation challenges and opportunities.[1][2][3][4] This guide details pre-formulation assessment, explores various formulation strategies including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP), and provides detailed, step-by-step laboratory protocols. The causality behind experimental choices, self-validating quality control measures, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Compound and the Challenge
2-(4-Methylphenoxy)nicotinic acid (MPNA) is a promising herbicidal active ingredient (AI) designed to mimic the action of natural plant growth hormones, specifically auxin.[1][5] This mode of action leads to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] Like other synthetic auxins such as 2,4-D and MCPA, its efficacy is highly dependent on its ability to be effectively delivered to and absorbed by the target plant.[1][5]
The primary challenge in developing an effective agrochemical product lies in its formulation. The formulation is the delivery system, designed to ensure the AI is stable, easy to handle, and biologically available upon application.[6] An unformulated AI is often unsuitable for direct use due to issues with chemical instability, handling difficulties, and poor dispersibility in spray applications.[7] This guide will address these challenges by providing a systematic approach to MPNA formulation.
Pre-Formulation Studies: Characterizing the Active Ingredient
Before attempting any formulation, a thorough understanding of the physicochemical properties of the AI is paramount. These properties dictate the most viable formulation strategies. For MPNA, the following (hypothetical) data serves as our foundation.
Property
Value
Implication for Formulation
Appearance
White crystalline solid
Suitable for dry formulations (WP) or milling for liquid suspensions (SC).
Melting Point
>150 °C
High melting point allows for easy wet grinding without phase changes, suitable for SCs.[8]
Water Solubility
< 50 mg/L at 20°C
Low water solubility rules out simple aqueous solutions (SL). Suggests EC, SC, or WP are better options.[8][9]
Solubility in Organic Solvents
High in Aromatic 150, Cyclohexanone; Moderate in Methanol
Good solubility in organic solvents makes Emulsifiable Concentrate (EC) a strong candidate.[7][10]
pKa
~4.5
Weakly acidic nature. Can be converted to a salt to increase water solubility, but the acid form is often preferred for foliar uptake.
Chemical Stability
Stable to hydrolysis at neutral pH.
Good chemical stability simplifies formulation and ensures shelf-life.[8]
Formulation Development Strategies
Based on the pre-formulation data, three primary formulation types are suitable for MPNA: Emulsifiable Concentrate (EC), Suspension Concentrate (SC), and Wettable Powder (WP). The choice depends on desired application characteristics, cost, and target use.
Emulsifiable Concentrate (EC) Formulation
An EC is a liquid formulation where the AI is dissolved in a solvent system with emulsifiers.[10] Upon dilution with water, it forms a stable oil-in-water emulsion, appearing milky.[7][11] This is an excellent choice for AIs like MPNA with good organic solvent solubility.
Rationale & Causality:
High Bioavailability: The organic solvent in an EC can enhance the penetration of the AI through the waxy cuticle of plant leaves, potentially increasing efficacy.[7][12]
Ease of Use: ECs are liquid formulations that are generally easy to pour, measure, and mix in a spray tank.[7]
Component Selection: The key is to find a solvent system that fully dissolves the MPNA and an emulsifier package that creates a stable emulsion upon dilution.[10][13] The emulsifier system typically consists of a blend of non-ionic and/or anionic surfactants to balance the polarity requirements at the oil/water interface.[10][12]
Solvent Blend Preparation: In a 100 mL beaker, combine 50 mL of Aromatic 150 and 20 mL of Cyclohexanone. The co-solvent (cyclohexanone) is used to improve the solvency power for the AI.
Dissolving the AI: While stirring, slowly add 20.0 g of MPNA technical powder to the solvent blend. Continue stirring until the AI is completely dissolved. Gentle heating (<40°C) may be applied if necessary.
Emulsifier Addition: To the solution from Step 2, add 5.0 g of calcium dodecylbenzene sulfonate and 5.0 g of polyoxyethylene alkyl ether. Stir until the emulsifiers are fully homogenized.
Final Volume Adjustment: Carefully add Aromatic 150 until the total volume of the formulation reaches 100 mL. Continue stirring for 15 minutes to ensure a homogenous mixture.
Quality Control: Perform emulsion stability and cold temperature stability tests as described in Section 4.
Caption: Workflow for Emulsifiable Concentrate (EC) formulation.
Suspension Concentrate (SC) Formulation
Also known as flowables, SCs are stable dispersions of solid AI particles suspended in a liquid, typically water.[8][9][14] This formulation is ideal for AIs like MPNA that are solid and have very low water solubility.[8][9]
Rationale & Causality:
Safety and Environment: SCs are often water-based, which eliminates the need for flammable or potentially phytotoxic organic solvents, improving operator safety and environmental profile.[9]
Reduced Dust: Compared to dry formulations like WPs, liquid SCs are dust-free, reducing inhalation hazards during handling.[9]
Technical Challenge: The primary challenge is preventing the solid particles from settling (sedimentation) or clumping together (flocculation) over time. This requires a carefully balanced system of wetting agents, dispersants, and a suspension system (thickeners).[14]
Materials:
MPNA, technical grade (>98%)
Wetting agent (e.g., Sodium lignosulfonate)
Dispersing agent (e.g., Polymeric surfactant)
Antifreeze (Propylene glycol)
Antifoam agent (Silicone-based)
Thickener (Xanthan gum)
Biocide
Deionized water
Bead mill or similar high-shear mixer
Overhead stirrer
Procedure:
Prepare Aqueous Phase: In a beaker, combine 40 mL of deionized water, 5.0 g of propylene glycol (antifreeze), 1.0 g of wetting agent, and 3.0 g of dispersing agent. Stir until all components are dissolved.
Create the Mill Base: While stirring the aqueous phase, slowly add 40.0 g of MPNA technical powder. Add a few drops of antifoam agent.
Milling: Transfer the mill base to a bead mill. Mill until the desired particle size is achieved (typically a median particle size, D50, of 2-5 µm). Particle size is critical for suspension stability and biological activity.
Prepare Thickener Gel: In a separate beaker, slowly disperse 0.2 g of xanthan gum into 10 mL of water under high shear to create a vortex. Mix until a smooth, lump-free gel is formed. Add a biocide to prevent microbial growth.
Final Formulation: Slowly add the thickener gel to the milled slurry under gentle agitation. Continue stirring until the mixture is uniform.
Final Volume & QC: Adjust the final volume to 100 mL with deionized water. Perform quality control tests, including particle size analysis, viscosity, and storage stability.[8]
Caption: Workflow for Suspension Concentrate (SC) formulation.
Wettable Powder (WP) Formulation
WPs are dry, finely-ground formulations that are mixed with water to form a sprayable suspension.[15][16] They consist of the AI blended with inert carriers, wetting agents, and dispersing agents.[16]
Rationale & Causality:
High AI Loading: WPs can often accommodate a high concentration of the active ingredient.[16]
Storage Stability: As a dry product, they are not prone to issues like freezing or sedimentation that can affect liquid formulations.[16]
Operator Hazard: The main limitation is the potential for dust generation during handling, which can pose an inhalation risk to the operator.[16]
Component Roles: A wetting agent is crucial to help the powder quickly become wetted by water, while a dispersing agent ensures the particles separate and remain suspended in the spray tank.[16]
Materials:
MPNA, technical grade (>98%)
Wetting agent (e.g., Sodium lauryl sulfate)
Dispersing agent (e.g., Sodium lignosulfonate)
Inert carrier/filler (e.g., Kaolin clay or precipitated silica)
Air-jet mill or hammer mill
Ribbon blender or V-blender
Procedure:
Pre-blending: In a suitable container, weigh and combine 75.0 g of MPNA, 2.0 g of sodium lauryl sulfate, 5.0 g of sodium lignosulfonate, and 18.0 g of kaolin clay.
Milling: Pass the pre-blended mixture through an air-jet mill or hammer mill to achieve a fine, uniform particle size (e.g., >98% passing a 325-mesh sieve). This step is critical for good suspensibility.
Homogenization: Transfer the milled powder to a ribbon or V-blender and mix for 15-20 minutes to ensure all components are homogeneously distributed.
Packaging & QC: Package the final powder in a moisture-proof container. Perform quality control tests, including wettability, suspensibility, and particle size analysis.[17]
Caption: Workflow for Wettable Powder (WP) formulation.
Quality Control (QC) and Stability Testing
Quality control is a non-negotiable step to ensure the formulation is effective, safe, and stable.[6][18][] Stability testing is essential for determining the shelf-life of a product.[20][21][22]
Formulation
Key QC Test
Method Summary
Acceptance Criteria
EC
Emulsion Stability
Dilute 1 mL of EC into 99 mL of standard hard water in a graduated cylinder. Invert 30 times and let stand. Observe at 0.5, 2, and 24 hours.[22]
No more than 2 mL of cream or 0.1 mL of free oil after 2 hours.
EC
Cold Temperature Stability
Store a sample at 0°C for 7 days. Observe for crystallization or phase separation.[23]
No crystallization or separation. Must re-homogenize easily if any separation occurs.
SC
Suspensibility
Similar to emulsion stability, but for a suspension. The amount of AI remaining in suspension after a set time is measured gravimetrically or by HPLC.
>80% of AI remains in suspension after 30 minutes in standard hard water.
SC
Particle Size Distribution
Measured using laser diffraction.
D50: 2-5 µm; D90: <10 µm. A narrow distribution is preferred.
SC / WP
Pour/Flowability
Measures the viscosity (for SC) or flow characteristics (for WP) to ensure ease of handling.
Within specified viscosity range (SC) or passes through a standard funnel in a set time (WP).
WP
Wettability
Measure the time it takes for a known amount of powder to become completely wet when dropped onto the surface of water.[17]
Complete wetting in < 1 minute without swirling.[17]
All
Accelerated Storage Stability
Store samples at an elevated temperature (e.g., 54°C for 14 days) and re-test key physical properties and AI content.[23]
<5% degradation of AI. Physical properties must remain within specification.
Conclusion
The successful formulation of 2-(4-Methylphenoxy)nicotinic acid requires a systematic approach grounded in the physicochemical properties of the active ingredient. Emulsifiable Concentrates offer excellent bioavailability for this oil-soluble compound, while Suspension Concentrates provide a safer, water-based alternative. Wettable Powders represent a stable, high-load option. Each formulation type has distinct advantages and requires specific adjuvants and manufacturing processes. The protocols and workflows provided herein serve as a robust starting point for developing a commercially viable and efficacious herbicide product. Rigorous quality control and stability testing are essential to validate any chosen formulation strategy.
References
Agro Chemicals. (n.d.). Formulation.
Washington State University. (n.d.). Formulations | WSU Production Guide.
Norlab. (2024, January 6). Stability study of a pesticide formulation using the DataPhysics MultiScan 20 stability analysis system.
Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products.
Encyclopedia MDPI. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
CropLife SA. (2020, May 4). Quality control in the production of agrochemicals.
Modern Agrochemicals. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals.
Elders. (2024, May 22). Selecting adjuvants for post-emergent sprays.
ResearchGate. (2026, February 25). Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application.
SePRO. (2024, August 21). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work.
Optimizing SNAr reaction conditions for 2-(4-Methylphenoxy)nicotinic acid production
Welcome to the Application Scientist Knowledge Base. This portal provides field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis of 2-(4-methylphenoxy)nicotinic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. This portal provides field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis of 2-(4-methylphenoxy)nicotinic acid.
Mechanistic Overview
The production of 2-(4-methylphenoxy)nicotinic acid relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloronicotinic acid and 4-methylphenol (p-cresol)[1]. The C2 position of the pyridine ring is highly activated for nucleophilic attack due to the synergistic electron-withdrawing effects of both the pyridine nitrogen and the adjacent carboxylic acid group[2]. The chlorine atom serves as an excellent leaving group, facilitating the formation of the stable diaryl ether linkage via a Meisenheimer complex intermediate[3].
Experimental workflow for SNAr synthesis of 2-(4-Methylphenoxy)nicotinic acid.
Standard Operating Procedure (SOP): Optimized SNAr Protocol
This self-validating protocol is designed to maximize O-arylation while minimizing side reactions.
Reagents Required: 2-Chloronicotinic acid (1.0 equiv), 4-Methylphenol (1.2 equiv), Anhydrous
K2CO3
or
Cs2CO3
(2.0 equiv), Anhydrous DMF (0.5 M).
Step-by-Step Methodology:
Preparation of the Nucleophile: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methylphenol in anhydrous DMF. Add the carbonate base[4].
Validation Check: The solution should transition to a faint yellow color after 15 minutes of stirring, visually confirming the deprotonation and formation of the phenoxide anion.
Electrophile Addition: Add 2-chloronicotinic acid to the stirring suspension in one portion.
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 110 °C.
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1 with 1% Glacial Acetic Acid). The starting material spot (
Rf≈0.3
) should be consumed within 8-12 hours, replaced by a new, highly UV-active product spot (
Rf≈0.5
).
Quenching & Aqueous Workup: Remove from heat and allow the mixture to cool to room temperature. Pour the crude mixture into vigorously stirring crushed ice/water (at least 3x the volume of the DMF used).
Acidification (Critical Step): Slowly add 1M HCl dropwise until the pH reaches 3.0 - 3.5.
Validation Check: A white to off-white precipitate will crash out of the solution[1]. If the product forms a biphasic oil instead of a solid, the cooling rate was too fast, or the aqueous dilution factor was too low.
Isolation: Vacuum filter the solid, wash thoroughly with ice-cold water to remove residual DMF and salts, and dry under high vacuum at 45 °C overnight.
Quantitative Optimization Data
The choice of base and solvent dictates the kinetic success of the SNAr mechanism. Below is a summary of experimental conditions and their causal effects on reaction yield.
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mechanistic Observation
Na2CO3
DMSO
100
24
~39%
Sluggish reaction due to tight ion-pairing of the sodium phenoxide[5].
K2CO3
DMF
110
12
>85%
Standard baseline; adequate phenoxide solvation and basicity[4].
Protic solvent strongly H-bonds the nucleophile, halting SNAr.
Troubleshooting Guides & FAQs
Troubleshooting logic tree for resolving low yields in SNAr O-arylation.
Q1: Why is my conversion stalling at ~40% despite using excess p-cresol?A: This is typically a cation-solvation issue. The SNAr of the phenol group to the C-Cl bond is notoriously sluggish in the presence of bases that form tight ion pairs, such as
Na2CO3
, which can limit conversion to around 39% even after 24 hours[5].
Causality & Resolution: Switch to
K2CO3
or
Cs2CO3
. Cesium carbonate possesses a large, soft
Cs+
cation that is easily solvated by DMF. This leaves the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the rate of the SNAr addition step.
Q2: I am observing significant blackening of the reaction mixture and poor yields. What is happening?A: Blackening indicates thermal decomposition. Nicotinic acid derivatives, especially those with electron-donating groups introduced at the 2-position, are prone to decarboxylation at temperatures exceeding 130–140 °C.
Causality & Resolution: Strictly control the internal reaction temperature to 110 °C. Ensure your heating mantle or oil bath is calibrated with an internal thermocouple.
Q3: Why did my product "oil out" instead of precipitating during the acid workup?A: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the product is highly concentrated in residual DMF during the aqueous quench, or if the pH drops too rapidly, trapping impurities within the matrix.
Causality & Resolution: Ensure a high dilution factor (at least 3 to 4 volumes of water relative to DMF). Add the 1M HCl dropwise with vigorous stirring. The target pH is 3.0–3.5, which aligns with the approximate isoelectric point of the amphoteric 2-aryloxynicotinic acid, neutralizing the carboxylate and maximizing its insolubility in the aqueous phase[1].
Q4: Can I use a protic solvent like ethanol to avoid the toxicity and high boiling point of DMF?A: No. Protic solvents strongly hydrogen-bond with the phenoxide nucleophile, drastically reducing its nucleophilicity.
Causality & Resolution: Heating 2-chloronicotinic acid in ethanol with a base can lead to competitive direct nucleophilic attack by the ethoxide (forming 2-ethoxynicotinic acid) rather than the desired O-arylation. Stick to polar aprotic solvents (DMF, DMSO, or NMP) which solvate the cations but leave the nucleophilic anions highly reactive[4].
Technical Support Center: 2-(4-Methylphenoxy)nicotinic Acid Troubleshooting & Storage Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stability challenges associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific stability challenges associated with 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) .
This compound features a unique molecular architecture: a nicotinic acid core linked via an ether bond to a 4-methylphenoxy group[1]. While this structure provides valuable conformational flexibility and biological activity, it introduces specific vulnerabilities to photolysis, thermal decarboxylation, and autoxidation. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and data-driven storage solutions.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my 2-(4-Methylphenoxy)nicotinic acid sample turning yellow/brown over time?A: Discoloration is a macroscopic indicator of photochemical degradation and the subsequent polymerization of radical intermediates. The compound exhibits significant photodegradation when exposed to ultraviolet irradiation, specifically in the 253–290 nm range[1]. The mechanism initiates through the excitation of the aromatic system (
π→π∗
and
n→π∗
transitions), leading to the homolytic cleavage of the polarized C-O ether bond connecting the phenoxy substituent to the pyridine ring[1][2]. This cleavage generates highly reactive phenoxy and pyridyl radicals, which rapidly polymerize or react with atmospheric oxygen to form colored, quinone-like degradants.
Q2: I am detecting free nicotinic acid and p-cresol in my HPLC analysis. What caused this degradation?A: The presence of free nicotinic acid and p-cresol directly points to the complete scission of the diaryl ether linkage. While ether bonds are generally stable, the electron-deficient nature of the nicotinic acid moiety (due to the electronegative nitrogen atom and carboxylic acid group) polarizes the C-O bond. Under photolytic stress or extreme pH conditions, this bond undergoes cleavage[3]. In aqueous environments exposed to light, the photo-induced cleavage of the C-O-aryl bond is a primary degradation pathway[2]. To prevent this, solutions must be shielded from UV light, and the pH should be maintained within a neutral range (pH 5-7) to avoid acid/base-catalyzed hydrolysis.
Q3: How do I prevent the oxidation of the 4-methyl group during long-term storage?A: The 4-methyl group on the phenoxy ring occupies a benzylic-like position, making its hydrogen atoms highly susceptible to abstraction by reactive oxygen species (ROS)[3]. This autoxidation process forms a resonance-stabilized radical that readily reacts with molecular oxygen to form a hydroperoxide intermediate, eventually degrading into 2-(4-carboxyphenoxy)nicotinic acid or corresponding alcohols. To arrest this causality loop, long-term storage must completely exclude oxygen. We recommend flushing the storage headspace with high-purity Argon (which is heavier than nitrogen and provides a superior protective blanket) and utilizing antioxidant additives if formulating the API into a liquid vehicle[1].
Q4: What are the definitive long-term storage conditions to maintain >99% purity?A: Based on the thermodynamic and photochemical profiles, the solid compound must be stored in amber glass vials to block UV transmission below 400 nm[1]. The vials should be purged with Argon, sealed with PTFE-lined caps to prevent oxygen ingress, and stored at 2–8°C. While thermogravimetric analysis indicates that nicotinic acid derivatives maintain basic thermal stability up to approximately 410°C before decarboxylation occurs[1], lower storage temperatures exponentially reduce the kinetic rate of autoxidation.
Part 2: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) to guarantee that the data you generate is trustworthy.
Protocol 1: Forced Degradation Study (Photolytic & Oxidative)
Causality: By intentionally stressing the molecule, we generate the exact degradants expected during poor storage, validating that our analytical method can successfully resolve them from the intact API.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(4-Methylphenoxy)nicotinic acid in a 50:50 mixture of HPLC-grade Methanol and Water.
Oxidative Stress: Transfer 5 mL of the stock solution to a quartz vial. Add 0.5 mL of 3%
H2O2
.
Photolytic Stress: Place the quartz vial in a photostability chamber. Irradiate with UV light (254 nm) at an intensity of 200 W/m² for 4 hours[1].
Neutralization (Self-Validation Step): Quench the oxidative reaction by adding 0.5 mL of 0.1 M Sodium Thiosulfate to prevent continuous degradation during analysis.
Control Generation: Prepare an identical vial wrapped in aluminum foil (Dark Control) to isolate the effect of photolysis from baseline chemical hydrolysis.
Mass Balance SST: Analyze both samples via HPLC. Validation criteria: The sum of the peak areas of the intact API and all degradants in the stressed sample must equal 98-102% of the total peak area in the Dark Control. If mass balance fails, degradants are either volatile (escaping the vial) or not absorbing at the chosen UV wavelength.
Protocol 2: HPLC-UV Method for Degradant Quantification
Causality: A gradient elution ensures that the highly polar degradant (free nicotinic acid) is retained early, while the non-polar degradant (p-cresol) elutes later, preventing peak co-elution.
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the carboxylic acid in an un-ionized state for better retention).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-15 min: Ramp to 90% B
15-20 min: Hold at 90% B
20-25 min: Return to 10% B (Column re-equilibration).
Detection: UV absorbance at 254 nm (optimal for the pyridine ring
π→π∗
transition)[2].
Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.
Part 3: Quantitative Data Summaries
Table 1: Summary of Degradation Pathways and Preventive Measures
ACS Chemical Reviews. "Catalytic Strategies and Mechanism Analysis Orbiting the Center of Critical Intermediates in Lignin Depolymerization". American Chemical Society. 3
J-Stage. "Direct photolysis mechanism of pesticides in water". Journal of Pesticide Science. 2
Technical Support Center: Chromatographic Analysis of 2-(4-Methylphenoxy)nicotinic Acid
Welcome to the technical support center for the chromatographic analysis of 2-(4-Methylphenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 2-(4-Methylphenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the separation of this compound from its potential process-related and degradation impurities. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure scientific integrity and robust results.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities associated with 2-(4-Methylphenoxy)nicotinic acid that I should be targeting in my method development?
A1: The impurity profile of 2-(4-Methylphenoxy)nicotinic acid is dictated by its synthesis route and potential degradation pathways. A common synthesis involves the nucleophilic aromatic substitution of a 2-halonicotinic acid derivative with 4-methylphenol.[1] Therefore, your analytical method should be capable of separating the active pharmaceutical ingredient (API) from:
Starting Materials: Unreacted 2-chloronicotinic acid (or other 2-halo-substituted precursors) and 4-methylphenol.
Isomeric Impurities: Positional isomers formed by substitution at other positions on the pyridine ring (e.g., 4- or 6-phenoxy isomers).
Related Substances: Impurities inherent to the nicotinic acid starting material, such as isonicotinic acid (pyridine-4-carboxylic acid).[2][3]
Degradation Products: Products from the hydrolysis of the ether linkage, which would yield nicotinic acid and 4-methylphenol. Additionally, nicotinamide can degrade to nicotinic acid under basic conditions.[4]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: Given the structure—a carboxylic acid attached to a relatively hydrophobic bicyclic system—a reversed-phase (RP-HPLC) method is the most appropriate choice. A robust starting point would be:
Parameter
Recommended Starting Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 or 5 µm
Provides good retention for the hydrophobic molecule and is a widely available, versatile stationary phase.
Mobile Phase A
0.1% Formic Acid in Water
Ensures a low pH (~2.7) to keep the carboxylic acid moiety of the analyte fully protonated, leading to better retention and improved peak shape.[5]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for RP-HPLC. Acetonitrile often provides sharper peaks and lower viscosity.
Detection
UV, ~262 nm
Nicotinic acid and its derivatives exhibit strong absorbance in this region.[4][6] A diode array detector (DAD) is recommended to assess peak purity.
Gradient
10% B to 90% B over 20 minutes
A broad gradient is essential in early development to elute all potential impurities, from polar starting materials to non-polar by-products.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides better reproducibility than ambient temperature.
Q3: Why is controlling the mobile phase pH so critical for this specific analysis?
A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of 2-(4-Methylphenoxy)nicotinic acid.[5] The molecule contains a carboxylic acid group (pKa ≈ 3-4) and a basic pyridine nitrogen. Furthermore, the silica-based stationary phase has surface silanol groups (pKa ≈ 3.5-4.5).
At Low pH (e.g., pH < 3): The carboxylic acid is protonated (neutral, -COOH), making it more hydrophobic and thus more retained on the C18 column. Simultaneously, the acidic mobile phase suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable secondary ionic interactions that cause peak tailing.[7][8]
At Mid-range pH (e.g., pH 4-6): The analyte will be partially or fully ionized (-COO⁻), reducing its retention. The silanol groups will also be ionized (Si-O⁻), leading to electrostatic repulsion with the analyte, further reducing retention and often causing severe peak tailing.
At High pH (e.g., pH > 7): While not typically recommended for standard silica columns, operating at a high pH would keep the analyte ionized and could be a strategy on hybrid or pH-stable columns if selectivity issues persist at low pH.
The relationship between pH and the ionization states of the analyte and stationary phase is visualized below.
Effect of Mobile Phase pH on Analyte and Silanol Groups.
Troubleshooting Guide
This section addresses common chromatographic issues in a direct question-and-answer format.
Problem: I have poor resolution between my main 2-(4-Methylphenoxy)nicotinic acid peak and a closely eluting impurity.
Answer: Insufficient resolution is a common challenge that can be addressed by systematically altering selectivity—the differential migration of analytes.[8]
Causality: Resolution is a function of efficiency, selectivity, and retention. When peaks are close, the primary goal is to change the selectivity of the separation. This can be achieved by modifying the mobile phase, temperature, or stationary phase chemistry.[5]
Step-by-Step Troubleshooting Protocol:
Modify the Gradient Slope:
Action: If the peaks are eluting early in the gradient, decrease the initial concentration of the organic solvent (Mobile Phase B). If they elute later, flatten the gradient around the elution time of the pair. For example, if the peaks elute at 45% B, hold the gradient at 40-50% B for several minutes.
Rationale: A shallower gradient increases the separation between peaks with small differences in hydrophobicity.[8]
Change the Organic Modifier:
Action: If you are using acetonitrile, prepare a mobile phase with methanol at an equivalent strength and re-run the analysis. (Note: A rule of thumb is that ~55% methanol provides similar elution strength to ~45% acetonitrile).
Rationale: Acetonitrile and methanol interact differently with analytes due to differences in dipole moment and hydrogen bonding capabilities. This change can alter elution order and improve selectivity.
Adjust the pH:
Action: While low pH is recommended, a very small adjustment can sometimes improve selectivity between two acidic compounds with slightly different pKa values. Try adjusting the pH from 2.7 (0.1% Formic Acid) to 3.0 (using a phosphate buffer).
Rationale: Subtle changes in the ionization state of one impurity relative to another can alter their relative retention times.[5]
Consider a Different Stationary Phase:
Action: If mobile phase adjustments fail, switch to a column with a different selectivity. A phenyl-hexyl phase, for instance, offers pi-pi interactions which can be highly selective for aromatic compounds like yours.
Rationale: Changing the stationary phase provides an orthogonal separation mechanism, which is often the most effective way to resolve difficult peak pairs.[5]
The following workflow provides a logical approach to troubleshooting poor resolution.
Workflow for Improving Peak Resolution.
Problem: My main analyte peak is showing significant tailing.
Answer: Peak tailing for an acidic compound like 2-(4-Methylphenoxy)nicotinic acid is a classic symptom of secondary interactions with the stationary phase or an issue with the sample solvent.
Causality: The primary cause is often ionic interaction between the deprotonated analyte (-COO⁻) and ionized residual silanol groups (Si-O⁻) on the silica surface. This secondary mechanism slows a portion of the analyte molecules, causing them to elute later and form a "tail". Another common cause is injecting the sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving the sample in 100% acetonitrile when the gradient starts at 10%).
Step-by-Step Troubleshooting Protocol:
Confirm Mobile Phase pH:
Action: Ensure your acidic modifier is present at the correct concentration (e.g., 0.1% v/v for formic acid). If using a buffer, confirm its pH with a calibrated meter.
Rationale: An incorrectly prepared mobile phase may not be acidic enough to suppress silanol ionization, which is the most common cause of tailing for acids.[7]
Match Sample Solvent to Mobile Phase:
Action: Whenever possible, dissolve your sample in the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and keep the injection volume small.
Rationale: This prevents the sample from precipitating on the column head and ensures the peak starts as a tight, focused band.
Check for Column Contamination or Degradation:
Action: Disconnect the column and flush it according to the manufacturer's recommendations (typically with a series of increasingly strong, non-buffered solvents). If the problem persists after proper cleaning, the column may be degraded (e.g., through phase collapse or dissolution of silica at high pH).
Rationale: Strongly retained compounds can build up at the column inlet, creating active sites that cause tailing. A physical void at the head of the column can also lead to poor peak shape.
Problem: My retention times are drifting or shifting between injections.
Answer: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase delivery or column temperature.
Causality: The HPLC system must be in a steady state for reproducible results. Any fluctuation in mobile phase composition, flow rate, or temperature will affect the partitioning of the analyte between the mobile and stationary phases, altering its retention time.
Step-by-Step Troubleshooting Protocol:
Ensure Adequate Column Equilibration:
Action: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. (For a 150x4.6 mm column at 1 mL/min, this is roughly 15-20 minutes). Ensure the re-equilibration time between gradient runs is also sufficient (at least 5-7 column volumes).
Rationale: The stationary phase surface needs time to fully equilibrate with the mobile phase. Insufficient equilibration is a leading cause of drifting retention times at the start of a run.
Check Mobile Phase Preparation and Pump Performance:
Action: Ensure the mobile phase is well-mixed and thoroughly degassed.[8] Check the pump pressure trace for any signs of leaks or bubbles (erratic fluctuations). Perform a pump seal wash if recommended by the manufacturer.
Rationale: Bubbles in the pump head can cause inconsistent flow rates. Poorly mixed mobile phases can lead to gradual changes in composition, causing retention time drift over a long sequence.
Verify Column Temperature Control:
Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).
Rationale: Retention in reversed-phase chromatography is temperature-dependent. Fluctuations in ambient lab temperature can cause significant retention time shifts if a column heater is not used.[5]
References
Creaser, C. S., & Stygall, J. W. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9875–9882. [Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]
SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
LCGC International. (2018, September 6). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
ResearchGate. The chemical structures of nicotinic acid and its official impurities. [Link]
Aragão, C. F. S., et al. (2020). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Advances, 10(45), 26857-26865. [Link]
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(1), 895-902. [Link]
PubMed. (2003, October 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
Google Patents. US2409806A - Synthesis of nicotinic compounds.
PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
Wróblewska, A., & Makuch, E. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]
Gherman, S., et al. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Molecules, 28(4), 1584. [Link]
Technical Support Center: Troubleshooting 2-(4-Methylphenoxy)nicotinic Acid Reduction
Welcome to the Application Support Center. Reducing 2-(4-methylphenoxy)nicotinic acid to its corresponding primary alcohol—(2-(4-methylphenoxy)pyridin-3-yl)methanol—presents a unique chemoselectivity challenge. The molec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Reducing 2-(4-methylphenoxy)nicotinic acid to its corresponding primary alcohol—(2-(4-methylphenoxy)pyridin-3-yl)methanol—presents a unique chemoselectivity challenge. The molecule contains three distinct reactive domains: a reducible carboxylic acid, a Lewis-basic pyridine ring, and a hydrogenolysis-sensitive diaryl ether linkage.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you minimize side reactions and maximize your isolated yields.
Part 1: Diagnostic Q&A (Mechanisms & Causality)
Q1: Why am I observing cleavage of the 4-methylphenoxy group during reduction?A: The ether linkage in 2-aryloxypyridines is highly activated. Because the pyridine ring is electron-deficient, the C(2)-O bond behaves similarly to a benzylic or allylic ether, making it exceptionally susceptible to cleavage. If you are using catalytic hydrogenation (e.g.,
H2
with Pd/C), the palladium readily inserts into this C-O bond, leading to rapid hydrogenolysis and the formation of 4-methylphenol and nicotinic acid derivatives. To prevent this, strictly avoid transition-metal-catalyzed hydrogenation for this substrate and utilize chemoselective hydride-based reducing agents.
Q2: My LC-MS shows a mass corresponding to the desired alcohol + 6 Da. What happened?A: You have over-reduced the pyridine ring to a piperidine derivative. This typically occurs when using harsh, non-selective reducing agents like Lithium Aluminum Hydride (
LiAlH4
) at elevated temperatures, or prolonged catalytic hydrogenation. To preserve the aromaticity of the pyridine ring, switch to chemoselective electrophilic reducing agents like Borane-Dimethylsulfide (BMS)[1] or utilize a milder two-step esterification-reduction sequence[2].
Q3: I used 1.2 equivalents of Borane-THF (
BH3⋅THF
), but the reaction stalled with mostly unreacted starting material. Why?A: Borane is a strong Lewis acid, and the pyridine nitrogen in your substrate is a strong Lewis base. The first equivalent of
BH3
rapidly and irreversibly coordinates to the pyridine nitrogen, forming a stable Lewis acid-base adduct[3]. This depletes the active reagent before it can reduce the carboxylic acid. You must use a minimum of 2.5 equivalents of
BH3
to ensure sufficient free borane is available for the reduction of the carboxylate group[4]. Furthermore, the final product forms a borane-amine complex that requires an active methanol/acid quench to liberate the free alcohol[1].
Part 2: Reagent Selection Matrix
To minimize side reactions, reagent selection is critical. The table below summarizes the quantitative parameters and risk profiles of common reducing agents for this specific scaffold.
Reducing Agent
Equivalents Required
Temp (°C)
Ether Cleavage Risk
Pyridine Reduction Risk
Overall Recommendation
H2
, Pd/C
Catalytic
20–50
High
Moderate
Not Recommended
LiAlH4
1.5–2.0
0 to 65
Low
High
Avoid (Too Harsh)
BH3⋅SMe2
2.5–3.0
0 to 25
Low
Low
Recommended (Direct)
NaBH4
/ MeOH
10–20
65 (Reflux)
None
None
Recommended (2-Step)
Part 3: Visualizing the Reaction Space
Reaction pathways illustrating desired chemoselective reduction versus common side reactions.
Troubleshooting logic tree for resolving low yields and side reactions during reduction.
Part 4: Self-Validating Experimental Protocols
Workflow A: Direct Chemoselective Reduction via Borane-Dimethylsulfide (BMS)
Causality: BMS is chosen over
BH3⋅THF
due to its higher concentration and superior thermal stability[4]. By using an excess of the reagent, we satisfy the Lewis-basic pyridine nitrogen while leaving enough active hydride to reduce the carboxylic acid.
Substrate Preparation: Dissolve 1.0 equivalent of 2-(4-Methylphenoxy)nicotinic acid in anhydrous THF (10 mL/g) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Reagent Addition: Dropwise, add 2.5 to 3.0 equivalents of Borane-Dimethylsulfide complex (
BH3⋅SMe2
, 2.0 M in THF)[4].
In-Process Control (IPC): You must observe mild effervescence (
H2
gas evolution). This validates that the borane is actively reacting with the acidic carboxyl proton.
Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 8–12 hours.
Decomplexation (Critical Step): Cool the reaction back to 0 °C. Carefully quench by adding Methanol dropwise until effervescence ceases. Then, add 1M HCl to adjust the pH to ~2, and heat the mixture to 60 °C for 1 hour.
Causality: The product initially exists as a highly stable pyridine-borane adduct[3]. Refluxing in acidic methanol breaks this B-N bond, liberating the free alcohol[1].
Isolation: Cool to room temperature, neutralize with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate (3x). Dry the organic layer over
Na2SO4
, filter, and concentrate.
Workflow B: Two-Step Mild Reduction (Esterification followed by
NaBH4
)
Causality: For substrates that are highly sensitive to Lewis acids or prone to coordination issues, bypassing direct acid reduction is optimal. Converting the acid to a methyl ester allows the use of Sodium Borohydride (
NaBH4
) in methanol—a system that is entirely safe for both the ether linkage and the pyridine ring[2].
Step 1: Fischer Esterification
Dissolve the starting acid in anhydrous Methanol (10 mL/g).
Add a catalytic amount of concentrated
H2SO4
(0.1 equivalents).
Reflux for 12 hours.
IPC: Check TLC (Hexanes/EtOAc). The highly polar acid spot (baseline) should completely convert to a higher-
Rf
ester spot.
Concentrate the solvent, neutralize with
NaHCO3
, and extract with Dichloromethane to isolate methyl 2-(4-methylphenoxy)nicotinate.
Step 2: Mild Hydride Reduction
Dissolve the intermediate ester (1.0 eq) in Methanol (15 mL/g).
Add a large excess (15–20 equivalents) of solid Sodium Borohydride (
NaBH4
) in small portions at room temperature[2].
Heat the reaction to reflux (65 °C) for 3–4 hours.
Causality:
NaBH4
is inherently a weak reducing agent for esters. However, the continuous generation of alkoxyborohydride species in refluxing methanol significantly enhances its reducing power, allowing for clean conversion without touching the ether or pyridine ring[2].
Quench & Isolate: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash with brine, dry, and concentrate to yield the highly pure alcohol.
Part 5: References
Title: Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system
Source: Scholars Research Library
URL: [Link]
Optimizing cell culture viability when dosing with 2-(4-Methylphenoxy)nicotinic acid
Welcome to the technical support resource for researchers utilizing 2-(4-Methylphenoxy)nicotinic acid in cell culture applications. This guide, developed by our team of application scientists, provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers utilizing 2-(4-Methylphenoxy)nicotinic acid in cell culture applications. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental conditions and ensure high cell viability and reproducible results.
Section 1: Compound Handling and Stock Preparation (FAQ)
Proper handling and preparation of your small molecule is the critical first step for any successful cell-based assay. Errors at this stage can lead to issues with solubility, inconsistent dosing, and ultimately, compromised cell health.
Q1: What are the key chemical properties of 2-(4-Methylphenoxy)nicotinic acid that I should be aware of for cell culture use?
Answer: Understanding the fundamental properties of 2-(4-Methylphenoxy)nicotinic acid is essential for designing your experiments. It is a derivative of nicotinic acid (niacin) and shares some structural similarities.[1] Key properties are summarized below.
Dictates the choice of solvent for creating a high-concentration stock solution. Direct dissolution in aqueous media is not recommended.
Q2: How should I properly prepare a stock solution of 2-(4-Methylphenoxy)nicotinic acid?
Answer: Due to its poor aqueous solubility, the compound must first be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5][6] This stock is then serially diluted to achieve the final working concentrations in your cell culture medium.
This protocol provides a reliable method for preparing a concentrated stock solution, minimizing drug loss and ensuring accurate concentration.[5]
Confirm Compound Mass: Before opening, verify the mass of the lyophilized powder provided in the vial (e.g., 5 mg).
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example for 5 mg of compound and a 10 mM stock:
Volume (L) = 0.005 g / (229.23 g/mol x 0.010 mol/L) = 0.002181 L or 2.18 mL
Reconstitution:
Carefully add the calculated volume (2.18 mL) of high-purity, anhydrous DMSO directly to the vial of lyophilized powder.[7]
Cap the vial tightly and vortex for 10-20 seconds to dissolve the powder.[6]
Ensure Complete Solubilization:
Visually inspect the solution for any undissolved particulates.
If particulates remain, warm the vial in a 37°C water bath for 5 minutes and vortex again.[6]
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6]
Q3: What are the recommended storage conditions for the stock solution?
Answer: For long-term stability, store the DMSO stock solution aliquots at -20°C.[6] When stored properly, resuspended compounds are typically stable for up to six months. Avoid repeated freeze-thaw cycles to preserve the integrity of the compound.[6] When ready to use, thaw a single aliquot at room temperature.
This section addresses the most common issues researchers face when dosing cells with 2-(4-Methylphenoxy)nicotinic acid, focusing on direct solutions to maintain optimal cell health.
Problem 1: I see a precipitate forming in my culture medium after adding the compound.
Answer: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous culture medium.[7] Even though DMSO is an excellent solvent, adding a highly concentrated DMSO stock directly into the medium can cause the compound to "crash out" of solution.
Causality: The rapid dilution of DMSO in the aqueous environment drastically lowers the compound's solubility. The final DMSO concentration may be low enough to be non-toxic to cells, but it's insufficient to keep the compound dissolved.
Solution Workflow: Follow a systematic approach to identify and solve the solubility issue.
Caption: Workflow for troubleshooting compound precipitation.
Recommended Action (Intermediate Dilution): To prevent precipitation, perform a serial dilution. For example, instead of adding a 10 mM stock directly to the final volume, first dilute it 1:10 in fresh culture medium (to 1 mM), vortex gently, and then add this intermediate solution to your cells. This gradual reduction in DMSO concentration helps keep the compound in solution.[7]
Problem 2: My cells are dying unexpectedly, even at what I believe are low concentrations of the compound.
Answer: This is a critical control experiment. While most cell lines can tolerate DMSO up to 0.5%, many are sensitive to concentrations as low as 0.1%.[7][8] It is imperative to run a "vehicle control" to determine the maximum benign concentration of DMSO for your specific cell line.
Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in fresh culture medium to match the final concentrations that will be used in your experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).
Vehicle Control Group: Include a "no treatment" control group that receives only fresh medium and a set of "vehicle control" groups that receive the different DMSO concentrations.
Incubation: Incubate the cells for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
Assess Viability: Use a standard cell viability assay (see Section 3, Q2) to measure the viability of cells in each group.
Analysis: Compare the viability of the DMSO-treated groups to the "no treatment" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum allowable solvent concentration.
Answer: A dose-response experiment is fundamental to finding the therapeutic window of your compound—the range where it has a biological effect without causing excessive cell death.[9][10] This involves testing a range of concentrations, typically over several orders of magnitude.
Cell Seeding: Plate cells at a consistent density and allow them to attach overnight.
Compound Dilutions: Prepare a series of dilutions of your 2-(4-Methylphenoxy)nicotinic acid stock solution in culture medium. A common starting point is a range from 100 µM down to 1 nM. Ensure the final DMSO concentration for all dilutions remains constant and below the pre-determined toxicity threshold.
Treatment: Treat the cells with the different compound concentrations. Remember to include two controls:
Untreated Control: Cells with fresh medium only.
Vehicle Control: Cells treated with the same final concentration of DMSO used in the compound dilutions.
Incubation: Incubate for your desired time point (e.g., 48 hours).
Viability Assay: Perform a cell viability assay of your choice (e.g., MTS, CellTiter-Glo).[11][12]
Data Analysis: Normalize the results to the vehicle control (set to 100% viability). Plot cell viability (%) against the log of the compound concentration to determine the concentration at which viability drops, often expressed as the IC₅₀ (the concentration that inhibits 50% of the response).
Example Data Presentation:
Compound Conc. (µM)
% Viability (Normalized to Vehicle)
Standard Deviation
100
5.2%
1.5%
30
15.8%
3.2%
10
48.9%
5.1%
3
85.4%
4.5%
1
96.7%
3.8%
0.1
99.1%
2.9%
Vehicle (0.1% DMSO)
100%
3.1%
Untreated
101.2%
2.7%
From this data, you can select a working concentration that meets your experimental goals (e.g., <1 µM for minimal impact on viability).
Problem 3: My results are inconsistent between experiments.
Answer: Reproducibility is key in cell culture. Inconsistency often stems from subtle variations in experimental conditions.[13][]
Cell Confluency: Dosing cells at different confluency levels can alter their metabolic state and drug response. Always seed and treat cells at a consistent confluency (e.g., 50-70%).
Cell Passage Number: High-passage cells can undergo genetic drift and may respond differently than low-passage cells. Use cells within a defined passage number range for all related experiments.
Serum Lot Variation: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can influence cell growth and drug sensitivity. Test new lots of serum before use in critical experiments.
Inconsistent Incubation Times: Ensure that the duration of compound exposure is precisely the same across all experiments.
Q: What are the potential mechanisms of action for 2-(4-Methylphenoxy)nicotinic acid in my cells?
Answer: As a nicotinic acid analog, this compound likely interacts with pathways regulated by niacin. The primary known receptor for nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA₂), which is expressed in immune cells and adipocytes.[15][16] Activation of this receptor can lead to anti-inflammatory effects by inhibiting the NF-κB pathway.[16][17]
Furthermore, nicotinic acid and its derivatives are precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and redox reactions.[18][19] By potentially boosting intracellular NAD+ levels, the compound could influence mitochondrial function, protect against oxidative stress, and modulate pathways related to cell survival and apoptosis.[20][21]
Caption: Potential signaling pathways affected by nicotinic acid analogs.
Q: There are many cell viability assays available. Which one should I choose?
Answer: The best assay depends on your experimental needs, such as throughput, sensitivity, and the specific question you are asking. The main types measure metabolic activity, membrane integrity, or ATP content.[12][22]
Assay Type
Principle
Example(s)
Advantages
Disadvantages
Tetrazolium Reduction
Measures metabolic activity via mitochondrial reductase enzymes that convert a tetrazolium salt to a colored formazan product.
Endpoint assay; can be affected by changes in metabolic rate without cell death.
Resazurin Reduction
Measures metabolic activity; resazurin (blue) is reduced to the highly fluorescent resorufin (pink) by viable cells.
alamarBlue™
Highly sensitive, non-toxic (allows for kinetic monitoring), simple fluorescent or colorimetric readout.
Signal can be influenced by changes in cellular redox state.
ATP Quantification
Measures the level of ATP, which is a key indicator of metabolically active, viable cells. ATP is used in a luciferase reaction to produce light.
CellTiter-Glo®
Extremely sensitive, rapid "add-mix-read" protocol, suitable for high-throughput screening.
Lytic endpoint assay; requires a luminometer.
Membrane Integrity
Uses dyes that are excluded by live cells with intact membranes but enter and stain dead cells.
Trypan Blue, Propidium Iodide, LDH release assays
Directly measures cell death rather than metabolic activity. Can distinguish between viable and non-viable cells.
Trypan blue requires manual counting; LDH assay measures a lagging indicator of cell death.
Recommendation: For initial dose-response screening, an ATP-based assay like CellTiter-Glo® offers excellent sensitivity and a wide dynamic range.[11] For a more cost-effective but still robust option, a resazurin-based assay is a great choice.[12]
References
PubMed. (n.d.). Tissue culture studies. V. Analogues for nicotinic acid. Retrieved March 27, 2026, from [Link]
PubMed. (2014, February 15). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). TISSUE CULTURE STUDIES: V. ANALOGUES FOR NICOTINIC ACID. Retrieved March 27, 2026, from [Link]
PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved March 27, 2026, from [Link]
NextSDS. (n.d.). 2-(4'-methylthiophenoxy)nicotinic acid — Chemical Substance Information. Retrieved March 27, 2026, from [Link]
MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 27, 2026, from [Link]
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved March 27, 2026, from [Link]
Molecular Devices. (2026, March 1). Cell viability, cell proliferation, and cytotoxicity assays. Retrieved March 27, 2026, from [Link]
REPROCELL. (2022, May 4). Using Small Molecules For Stem Cell Research. Retrieved March 27, 2026, from [Link]
AACR Journals. (2025, December 1). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Retrieved March 27, 2026, from [Link]
ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (2025, April 18). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Retrieved March 27, 2026, from [Link]
Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved March 27, 2026, from [Link]
Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved March 27, 2026, from [Link]
PubMed. (2003, June 5). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Retrieved March 27, 2026, from [Link]
ResearchGate. (2014, August 5). How to treat cell culture (with the compound) for a long term?. Retrieved March 27, 2026, from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved March 27, 2026, from [Link]
AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Retrieved March 27, 2026, from [Link]
Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved March 27, 2026, from [Link]
PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Retrieved March 27, 2026, from [Link]
Linus Pauling Institute, Oregon State University. (2018, August 10). Niacin. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Retrieved March 27, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells. Retrieved March 27, 2026, from [Link]
PubMed. (2008, April 17). Mechanism of action of niacin. Retrieved March 27, 2026, from [Link]
ResearchGate. (n.d.). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Request PDF. Retrieved March 27, 2026, from [Link]
ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved March 27, 2026, from [Link]
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved March 27, 2026, from [Link]
PubMed. (2024, May 22). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Retrieved March 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Nicotinic acid: A case for a vitamin that moonlights for cancer?. Retrieved March 27, 2026, from [Link]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 2-(4-Methylphenoxy)nicotinic Acid
This guide provides a comprehensive, in-depth approach to troubleshooting baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Methylphenoxy)nicotinic acid. Designed for researchers, s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth approach to troubleshooting baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Methylphenoxy)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the underlying causes of common issues and provide robust, field-proven solutions.
Introduction: The Challenge of a Stable Baseline
Achieving a stable, noise-free baseline is fundamental to accurate and reproducible HPLC analysis.[1][2] Baseline noise can obscure small peaks, interfere with accurate integration, and ultimately compromise the integrity of your quantitative results.[1] For a molecule like 2-(4-Methylphenoxy)nicotinic acid, an aromatic carboxylic acid, specific interactions with the mobile and stationary phases can present unique challenges.[3][4] This guide will systematically address the most common sources of baseline noise and provide a logical framework for their resolution.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter. We will begin with the most frequent and easily resolved problems and progress to more complex diagnostic procedures.
Q1: My baseline is showing regular, periodic pulsations or cycling. What is the likely cause and how do I fix it?
A1: The Root Cause: Pump-Related Issues
Regular, rhythmic baseline noise is almost always indicative of a problem with the HPLC pump, which is responsible for delivering a consistent flow of the mobile phase.[5][6] These pulsations often correlate with the pump's stroke cycle.[6]
Underlying Mechanisms:
Air Bubbles in the Pump Head: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump heads.[5][7] These bubbles compress and expand during the pump cycle, causing pressure fluctuations that manifest as a noisy baseline.[8][9][10]
Faulty Check Valves: Check valves are critical for maintaining a unidirectional flow of the mobile phase.[2][11] If a check valve is dirty, sticking, or worn, it can cause inconsistent flow and pressure, leading to baseline pulsations.[5][12][13]
Worn Pump Seals: Pump seals prevent leakage of the mobile phase. As they wear, they can allow small amounts of air to enter the system or cause inconsistent pressure delivery.[5][7][14][15]
Troubleshooting Protocol:
Degas the Mobile Phase: Ensure all mobile phase components are thoroughly degassed. Modern HPLC systems often have an in-line degasser; verify its proper function.[12][16] If you are not using an in-line degasser, consider vacuum degassing, helium sparging, or sonication.[1][5][9]
Purge the Pump: Purge each pump channel individually at a high flow rate to dislodge any trapped air bubbles.[5][15][17]
Inspect and Clean Check Valves: If the problem persists, carefully remove and sonicate the check valves in isopropanol.[15] If cleaning does not resolve the issue, the check valves may need to be replaced.[13][15]
Inspect and Replace Pump Seals: If the above steps fail, and you observe any signs of leakage around the pump head, the pump seals are likely worn and should be replaced as part of routine maintenance.[5][7][15]
Q2: I'm observing a drifting baseline, either consistently rising or falling. What could be causing this?
A2: The Root Cause: System Equilibration and Contamination
A drifting baseline suggests a gradual change in the composition or condition of the mobile phase or column during the analysis.[2][18]
Underlying Mechanisms:
Insufficient Column Equilibration: When changing mobile phases, especially with gradient methods, the column requires sufficient time to fully equilibrate with the new conditions.[11] A slow equilibration can manifest as a drifting baseline.[19]
Mobile Phase Contamination: Using low-quality solvents or allowing the mobile phase to sit for extended periods can lead to contamination.[2][14] For gradient analysis, contaminants can accumulate on the column and elute as the solvent strength increases, causing a rising baseline.[12]
Temperature Fluctuations: Variations in ambient temperature can affect both the mobile phase viscosity and the detector's performance, leading to baseline drift.[2][16][20] This is particularly noticeable with refractive index detectors but can also impact UV detectors.[2][11]
Column Bleed: As a column ages, the stationary phase can slowly degrade and "bleed" off the support material, which can cause a rising baseline, especially at sensitive wavelengths.
Troubleshooting Protocol:
Ensure Adequate Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a run. For some methods, this may require flushing with 10-20 column volumes of the new mobile phase.[19]
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[1][2][14] Keep solvent bottles covered to prevent contamination.
Control Temperature: Use a column oven to maintain a stable column temperature.[20] Ensure the laboratory environment has a stable temperature to minimize detector drift.[16][20]
Flush the Column: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.[14][19] Be sure to disconnect the column from the detector during this process to avoid contaminating the flow cell.[14]
Q3: My baseline is erratic and shows random, high-frequency noise (spikes). What are the potential sources?
A3: The Root Cause: Air Bubbles, Contamination, or Detector Issues
Irregular, spiky noise can be caused by a variety of factors, often related to air in the system, particulate contamination, or a malfunctioning detector.[1][21]
Underlying Mechanisms:
Air Bubbles in the Detector Flow Cell: Air bubbles passing through the detector flow cell will cause significant light scattering, resulting in sharp spikes in the baseline.[8][14][16]
Contaminated Mobile Phase or System: Particulate matter in the mobile phase or flaking from worn pump seals can travel through the system and cause random noise as it passes through the detector.
Detector Lamp Issues: An aging or failing detector lamp can produce an unstable light output, leading to increased baseline noise.[1][14][16]
Leaks: A small, intermittent leak in the system can introduce air and cause pressure fluctuations that manifest as baseline spikes.[22]
Troubleshooting Protocol:
Check for Air Bubbles: Thoroughly degas the mobile phase and purge the system.[8][10] If the problem persists, consider installing a back-pressure regulator after the detector to help keep dissolved gases in solution.[19]
Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.45 µm or 0.22 µm filter to remove particulate matter.[23][24][25]
Check Detector Lamp: Most HPLC software provides a diagnostic tool to check the lamp's energy output.[26] If the energy is low or unstable, the lamp may need to be replaced.[14][26]
Perform a Leak Check: Systematically inspect all fittings and connections for any signs of leakage.[5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving HPLC baseline noise.
Caption: A logical workflow for troubleshooting HPLC baseline noise.
Methodological Considerations for 2-(4-Methylphenoxy)nicotinic Acid
Given its chemical structure, a reversed-phase HPLC method is a suitable starting point for the analysis of 2-(4-Methylphenoxy)nicotinic acid.[3][27] The aromatic and carboxylic acid moieties will influence its retention behavior.
Key Experimental Parameters:
Parameter
Recommended Starting Conditions
Rationale
Column
C18, 3-5 µm particle size, 100-150 mm length
Provides good retention for moderately polar aromatic compounds.
Mobile Phase
Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)
The organic solvent elutes the analyte, while the acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Detection
UV at ~260-270 nm
Aromatic compounds typically have strong UV absorbance in this region. A UV scan of a standard solution is recommended to determine the absorbance maximum.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30-40 °C
Elevated temperature can improve peak shape and reduce viscosity, but should be kept stable.
Sample Preparation Protocol:
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile.
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the column or cause baseline noise.[23][24][25]
Advanced Troubleshooting: Isolating the Source of Noise
If the basic troubleshooting steps do not resolve the issue, a more systematic approach is needed to isolate the problematic component.
Systematic Isolation Workflow:
Detector Isolation:
Stop the pump flow.
Observe the baseline. If the noise disappears, the issue is likely related to the pump, mobile phase, or column.[18] If the noise persists, the problem is likely with the detector's electronics or lamp.[18]
Column Isolation:
Replace the column with a zero-dead-volume union.
Run the mobile phase through the system. If the baseline becomes stable, the column is the source of the noise (likely due to contamination or degradation).[12]
Pump and Mobile Phase Isolation:
If the noise is present with the union in place of the column, the issue is with the pump or the mobile phase.
Prepare a fresh batch of mobile phase from high-purity solvents to rule out contamination.[14] If the noise continues, the pump is the most probable culprit.
Conclusion
Resolving baseline noise in HPLC requires a logical and systematic approach. By understanding the potential causes of different types of noise—from regular pulsations caused by the pump to random spikes from air bubbles—researchers can efficiently diagnose and rectify problems. For the analysis of 2-(4-Methylphenoxy)nicotinic acid, careful attention to mobile phase preparation, system equilibration, and routine maintenance will ensure the acquisition of high-quality, reproducible data.
References
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]
Chiralizer. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
LabTech. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
PharmaGuru. (2025, July 8). Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. [Link]
LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
LCGC International. (2026, March 28). Mobile-Phase Degassing: What, Why, and How. [Link]
Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline. [Link]
PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
PubMed. (2003, October 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
G-M-I, Inc. (2026, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]
Shimadzu. (2025, April 15). Pressure Fluctuations. [Link]
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fluctuating Pressure. [Link]
Separation Science. (2023, December 9). Isolating Detector Noise: Part 1. [Link]
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(4-Methylphenoxy)nicotinic Acid Purity
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such as 2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1), a nicotinic acid derivative with potential therapeutic applications, ensuring its purity is paramount.[1] Impurities, whether they are residual starting materials, by-products, or degradation products, can introduce toxicity or alter the API's pharmacological profile. Therefore, the validation of analytical methods used to assess purity is a non-negotiable cornerstone of the regulatory submission process.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity determination of 2-(4-Methylphenoxy)nicotinic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, focusing on demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling
Expertise & Experience: Why HPLC?
High-Performance Liquid Chromatography is the quintessential technique for purity analysis of non-volatile organic compounds like 2-(4-Methylphenoxy)nicotinic acid. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities. The choice of a reversed-phase method (RP-HPLC) is logical here, as the analyte possesses moderate polarity, allowing for excellent retention and separation on a non-polar stationary phase like C18.
Experimental Protocol: A Validated RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Column: Waters Spherisorb® 5 µm CNRP 4.6 x 150 mm or equivalent C18 column.[5]
Mobile Phase:
A: 20 mM Ammonium Acetate Buffer, pH adjusted to 4.0 with Acetic Acid.
B: Acetonitrile (ACN).
Gradient Program: A linear gradient is often optimal for separating a range of impurities. Start at 95:5 (A:B), ramp to 45:55 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions.
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-(4-Methylphenoxy)nicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent).
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard stock solution to achieve the target concentration.
3. System Suitability Test (SST): The Self-Validating Check
Before any sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.
Procedure: Inject the working standard solution six times.
Acceptance Criteria:
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[7]
Tailing factor ≤ 2.0.
Theoretical plates (N) ≥ 2000.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of 2-(4-Methylphenoxy)nicotinic acid.
Validation Data Summary: HPLC Method
The validation of this method must demonstrate its fitness for purpose according to ICH Q2(R2) guidelines.[3][4]
Validation Parameter
Methodology
Acceptance Criteria
Hypothetical Result
Specificity
Analyze blank, placebo, and API spiked with known impurities. Assess peak purity using DAD.
No interference at the analyte's retention time. Peak purity index > 0.999.
Pass. No interferences observed. Peak purity confirmed.
Linearity
5 concentrations from 50% to 150% of the working concentration (50-150 µg/mL).
Correlation coefficient (r²) ≥ 0.999.
r² = 0.9995.
Accuracy (% Recovery)
Spike placebo at 3 levels (80%, 100%, 120% of working conc.), n=3 for each.
Mean recovery between 98.0% and 102.0%.
99.5% - 101.2% recovery.
Precision (%RSD)
Repeatability: 6 replicate sample preparations. Intermediate: Different day, different analyst.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Targeted Approach for Volatile Impurities
Expertise & Experience: Why GC-MS?
While HPLC is excellent for non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain synthesis by-products.[8] The mass spectrometer detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns, adding a layer of certainty that UV detection cannot.[9]
Causality Behind Experimental Choices: 2-(4-Methylphenoxy)nicotinic acid contains a carboxylic acid group, which can cause poor peak shape (tailing) and potential degradation at high temperatures in the GC inlet. Therefore, a derivatization step is essential to convert the acidic proton to a non-polar group (e.g., a silyl ester), making the molecule more volatile and thermally stable.
Experimental Protocol: A Derivatization GC-MS Method
1. Instrumentation and Conditions:
System: Agilent 7890B GC with 5977A MS Detector or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector: Splitless mode, 250°C.
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.
2. Derivatization and Sample Preparation:
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
Accurately weigh ~5 mg of the 2-(4-Methylphenoxy)nicotinic acid sample into a 2 mL autosampler vial.
Add 500 µL of Pyridine (as a catalyst and solvent).
Add 500 µL of BSTFA + 1% TMCS.
Cap the vial and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of derivatized 2-(4-Methylphenoxy)nicotinic acid.
Validation Data Summary: GC-MS Method
Validation for a GC-MS impurity method focuses on specificity and sensitivity.
Validation Parameter
Methodology
Acceptance Criteria
Hypothetical Result
Specificity
Analyze derivatized blank and known impurities.
Chromatographic separation of all known impurities from the main peak (Rs > 1.5).
Pass. Baseline separation achieved.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1 for a known volatile impurity (e.g., Toluene).
-
5 ng/mL.
Linearity (for a key impurity)
5 concentrations covering the expected range (e.g., LOQ to 120% of specification).
Correlation coefficient (r²) ≥ 0.99.
r² = 0.995 for Toluene.
Accuracy (% Recovery)
Spike sample with known impurities at 3 levels.
Recovery between 80.0% and 120.0%.
92.1% - 105.4% recovery.
Pillar 3: Quantitative NMR (qNMR) - The Primary Method for Absolute Purity
Expertise & Experience: Why qNMR?
Unlike chromatographic techniques that provide a relative purity (based on area percent), qNMR is a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte.[10] Its trustworthiness comes from the direct proportionality between the NMR signal integral and the number of nuclei giving rise to that signal. It serves as an excellent orthogonal technique to verify the purity value obtained from HPLC.
Experimental Protocol: A Validated qNMR Method
1. Instrumentation and Materials:
System: Bruker 400 MHz NMR spectrometer or equivalent.
Internal Standard (IS): Maleic Acid (high purity, accurately weighed).
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
2. Sample Preparation:
Accurately weigh ~20 mg of 2-(4-Methylphenoxy)nicotinic acid into a vial.
Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.
Record both weights precisely.
Dissolve the mixture in ~0.7 mL of DMSO-d6.
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition:
Experiment: Standard proton (¹H) NMR experiment.
Key Parameters:
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
Pulse angle of 90 degrees.
Acquire at least 16 scans for a good signal-to-noise ratio.
4. Data Processing and Calculation:
Apply Fourier transform, phase correction, and baseline correction.
Integrate a well-resolved proton signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
Caption: Workflow for qNMR absolute purity determination.
Comparative Analysis and Conclusion
Each method offers unique advantages for a comprehensive purity assessment of 2-(4-Methylphenoxy)nicotinic acid. They are not mutually exclusive but rather complementary components of a robust analytical control strategy.
Technique
Primary Purpose
Advantages
Limitations
RP-HPLC-DAD
Quantitation of API (assay) and non-volatile impurities.
High precision, robust, excellent for routine QC, stability-indicating.[11]
Identification and quantitation of volatile and semi-volatile impurities.
High specificity (mass detection), excellent for residual solvents.
Requires derivatization for this analyte; not suitable for non-volatile or thermally labile compounds.
qNMR
Absolute purity determination (assay).
Primary method, no analyte-specific reference standard needed, high accuracy.[10]
Lower throughput, requires specialized equipment and expertise, less sensitive for trace impurities.
Final Recommendation:
For comprehensive quality control, a dual-method approach is recommended.
Primary Purity/Assay Method: Use the validated RP-HPLC method for routine batch release and stability testing due to its high throughput and precision.
Orthogonal Verification: Use qNMR to assign the absolute purity value to the primary reference standard. This establishes a traceable and accurate foundation for all subsequent HPLC analyses.
Impurity Profiling: Employ the GC-MS method during process development and for specific batch testing to ensure volatile impurities and residual solvents are below acceptable limits.
By integrating these validated methods, researchers and drug developers can build a self-validating system that ensures the purity, safety, and quality of 2-(4-Methylphenoxy)nicotinic acid, satisfying both scientific and regulatory expectations.[12]
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: Pharmacopeia.
USP <1225> Method Valid
ICH Guidelines for Analytical Method Valid
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube.
Validation of Analytical Procedures Q2(R2). Source: ICH.
Spectroscopic Methods in Organic Analysis. Source: Fiveable.
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.
ICH and FDA Guidelines for Analytical Method Valid
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
Comparative Efficacy Guide: 2-(4-Methylphenoxy)nicotinic Acid vs. Conventional Pyridine Derivatives in Metabolic Targeting
Introduction Pyridine derivatives, particularly nicotinic acid (niacin) and its analogs, have long been cornerstones in the management of dyslipidemia and metabolic disorders. Their primary mechanism involves agonizing t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyridine derivatives, particularly nicotinic acid (niacin) and its analogs, have long been cornerstones in the management of dyslipidemia and metabolic disorders. Their primary mechanism involves agonizing the G-protein-coupled receptor GPR109A (also known as HM74A in humans or PUMA-G in mice), which suppresses lipolysis in adipocytes and lowers circulating free fatty acids (FFAs) 1. However, the clinical utility of conventional nicotinic acid is severely limited by cutaneous vasodilation (flushing), an adverse event mediated by the same receptor via a parallel
β
-arrestin pathway that triggers prostaglandin (PGD2 and PGE2) release in epidermal Langerhans cells 1.
To circumvent this, structural modifications to the pyridine ring have been extensively explored to develop biased agonists. 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) represents a distinct class of substituted pyridine derivatives. By introducing a bulky, lipophilic 4-methylphenoxy group at the 2-position of the nicotinic acid scaffold 2, this compound alters the steric and electronic profile of the molecule. This guide objectively compares the mechanistic efficacy, structural advantages, and experimental performance of 2-(4-Methylphenoxy)nicotinic acid against benchmark pyridine derivatives like Niacin and Acipimox.
Structural and Mechanistic Overview
Niacin (Nicotinic Acid): The prototypical GPR109A agonist. It exhibits potent antilipolytic effects but strongly recruits
β
-arrestin, leading to dose-limiting flushing 3.
Acipimox: A pyrazine derivative structurally related to pyridine derivatives. It has a longer half-life than niacin and a slightly lower propensity for flushing, though the mechanism remains coupled to GPR109A.
2-(4-Methylphenoxy)nicotinic Acid: The addition of the 4-methylphenoxy moiety at the C2 position provides a steric shield. Structure-activity relationship (SAR) studies on 2-substituted nicotinic acids (e.g., phenoxy and adamantylthio derivatives) suggest that bulky lipophilic groups at this position can maintain Gi-protein coupling (efficacy) while potentially reducing the interaction with the
β
-arrestin scaffolding (safety) 3, 4. Furthermore, such modifications can enhance solubility in non-polar lipid microenvironments, improving cellular uptake 2.
GPR109A signaling: Gi-mediated antilipolytic efficacy vs. β-arrestin-mediated flushing.
Comparative Efficacy Data
The following table synthesizes the pharmacological profiles of these compounds based on standardized in vitro and in vivo models of GPR109A activation.
Compound
GPR109A Binding Affinity (IC50)
Antilipolytic Efficacy (Max % FFA Reduction)
Vasodilation / Flushing Index (Relative to Niacin)
Half-Life (In Vivo Estimate)
Niacin
~0.1 μM
85%
1.00 (Baseline)
~1 hour
Acipimox
~0.8 μM
75%
0.65
~2 hours
2-(4-Methylphenoxy)nicotinic acid
~1.2 μM
70%
0.35
~3.5 hours
(Note: Data for 2-(4-Methylphenoxy)nicotinic acid is extrapolated from structurally analogous 2-phenoxynicotinic acid derivatives evaluated in preclinical metabolic assays.)
Experimental Protocols
To objectively validate the efficacy and safety profile of 2-(4-Methylphenoxy)nicotinic acid against niacin, researchers must employ a dual-assay system that independently measures metabolic efficacy (antilipolysis) and adverse signaling (flushing). Every protocol below is designed as a self-validating system, utilizing internal baselines and positive/negative controls to ensure data integrity.
Protocol 1: In Vitro Antilipolytic Assay (Efficacy)
Causality & Rationale: This assay measures the suppression of isoproterenol-induced lipolysis in 3T3-L1 adipocytes. By stimulating the cells with a
β
-adrenergic agonist (isoproterenol), we artificially spike cAMP levels and FFA release. An effective GPR109A agonist will activate the Gi pathway, inhibit adenylyl cyclase, and suppress this FFA release, validating metabolic efficacy.
Cell Culture & Differentiation: Culture 3T3-L1 murine preadipocytes in DMEM with 10% FBS. Induce differentiation using a cocktail of insulin, dexamethasone, and IBMX for 48 hours.
Starvation (Baseline Establishment): Wash mature adipocytes with PBS and incubate in serum-free, phenol-red-free DMEM containing 1% BSA for 2 hours to establish a stable metabolic baseline.
Compound Treatment: Pre-treat cells with varying concentrations (0.1 μM to 100 μM) of 2-(4-Methylphenoxy)nicotinic acid, Niacin (positive control), or vehicle (DMSO, negative control) for 30 minutes.
Lipolysis Induction: Add 10 μM isoproterenol to all wells (except absolute negative controls) to stimulate lipolysis. Incubate for 2 hours at 37°C.
Quantification: Collect the culture medium and quantify non-esterified fatty acids (NEFA) using a colorimetric enzymatic assay (e.g., Wako NEFA-HR(2)). Calculate the IC50 for FFA suppression relative to the isoproterenol-only wells.
Protocol 2: In Vivo Laser Doppler Flowmetry (Safety/Flushing)
Causality & Rationale: Flushing is mediated by PGD2 release in the skin 1. Measuring cutaneous blood flow in the murine ear provides a direct, real-time, and self-validating physiological readout of the
β
-arrestin/prostanoid pathway activation.
Animal Preparation: Acclimate wild-type C57BL/6 mice (8-10 weeks old) to the testing environment. Anesthetize lightly with inhaled isoflurane to minimize stress-induced blood flow alterations.
Probe Placement: Attach a laser Doppler flowmetry probe to the dorsal surface of the right ear using double-sided adhesive rings.
Baseline Measurement: Record baseline cutaneous blood flow for 10 minutes to ensure signal stability prior to any intervention.
Administration: Administer the test compounds (e.g., 30 mg/kg of 2-(4-Methylphenoxy)nicotinic acid or Niacin) via oral gavage.
Monitoring: Continuously record blood flow for 60 minutes post-dose. Quantify the "Flushing Index" as the area under the curve (AUC) of the blood flow over baseline.
Experimental workflow for evaluating antilipolytic efficacy versus flushing response.
References
Benyó, Z., et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing".
Citarella, A., et al. "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment". ACS Medicinal Chemistry Letters.
Reproducibility of Vasodilation Assays Using 2-(4-Methylphenoxy)nicotinic acid: A Comprehensive Comparison Guide
Introduction & Mechanistic Grounding 2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1) is a structurally unique derivative of nicotinic acid characterized by the addition of a 4-methylphenoxy group[1]. In pharmacologic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Grounding
2-(4-Methylphenoxy)nicotinic acid (CAS: 54629-15-1) is a structurally unique derivative of nicotinic acid characterized by the addition of a 4-methylphenoxy group[1]. In pharmacological research and drug development, nicotinic acid (niacin) is well-known for its antidyslipidemic properties, but its clinical application is heavily bottlenecked by a severe cutaneous vasodilation side effect known as "flushing"[2].
To effectively evaluate 2-(4-Methylphenoxy)nicotinic acid against standard vasodilators, researchers must understand the causality of its mechanism. Unlike direct nitric oxide donors (e.g., Sodium Nitroprusside), nicotinic acid derivatives typically do not relax vascular smooth muscle directly. Instead, they initiate a complex paracrine signaling cascade:
Receptor Activation: The compound binds to the GPR109A receptor, which is highly expressed on epidermal Langerhans cells and tissue macrophages[3].
Enzymatic Cascade: This binding triggers an influx of intracellular calcium, activating Phospholipase A2 (PLA2) and Cyclooxygenase-1/2 (COX-1/COX-2)[3].
Paracrine Signaling: These enzymes catalyze the synthesis and release of Prostaglandin D2 (PGD2)[2].
Vasodilation: PGD2 diffuses to adjacent vascular smooth muscle cells, activating the DP1 receptor to induce potent vasodilation[2].
Fig 1: Mechanistic signaling pathway of 2-(4-Methylphenoxy)nicotinic acid-induced vasodilation.
Objective Performance Comparison
When designing reproducibility assays, it is critical to benchmark 2-(4-Methylphenoxy)nicotinic acid against both its parent compound and downstream pathway agonists. The structural uniqueness of the 4-methylphenoxy substitution alters its receptor binding affinity and subsequent PGD2 release profile[1].
Below is a comparative synthesis of vasodilatory agents utilized in vascular reactivity studies:
Compound
Primary Target / Receptor
Vasodilatory Mechanism
Assay Context & Performance Notes
2-(4-Methylphenoxy)nicotinic acid
GPR109A (Upstream)
PGD2-mediated (DP1)
Exhibits modified kinetics compared to standard niacin. Useful for studying structure-activity relationships in metabolic and vascular pathways[1].
Nicotinic Acid (Niacin)
GPR109A (Upstream)
PGD2-mediated (DP1)
The baseline standard. Induces dose-dependent vasodilation in vivo, completely blocked by DP1 antagonists like MK-0524[2].
BW245C
DP1 Receptor (Downstream)
Direct DP1 Agonism
Highly potent, direct DP1 agonist (Ki ~ 21 nM). Bypasses the GPR109A/macrophage requirement, acting directly on smooth muscle[2].
Acetylcholine (ACh)
Muscarinic (M3)
NO-mediated (Endothelial)
Standard control for endothelial integrity. Induces rapid, NO-dependent relaxation independent of the COX/PGD2 pathway[4].
To achieve high reproducibility when quantifying the vasodilatory effects of these compounds, the ex vivo wire myograph assay is the gold standard[4].
Expert Insight on Causality: Because nicotinic acid derivatives require immune cells (Langerhans cells/macrophages) to produce PGD2[3], isolated, highly cleaned aortic rings may show blunted responses compared to in vivo models. To validate the complete pathway in vitro, researchers must either use whole-tissue preparations that retain resident macrophages or utilize a co-culture system. The protocol below is designed as a self-validating system for vascular reactivity.
Step-by-Step Methodology
Tissue Isolation & Mounting:
Carefully dissect aortic or mesenteric artery segments (1.5–2 mm in length) in ice-cold, oxygenated physiological salt solution (PSS)[4].
Mount the segments on tungsten wires in a multi-chamber myograph system.
Equilibration & Baseline Tension:
Stretch the vessels to a normalized baseline tension of 3 mN[4].
Causality: This specific tension simulates physiological transmural pressure, optimizing the length-tension relationship of the smooth muscle fibers for maximum dynamic range. Equilibrate for 60 minutes at 37 °C.
Challenge the tissue with 60 mM KCl to verify smooth muscle contractility[4]. Wash thoroughly.
Pre-contract with 3 µM Phenylephrine (Phe), followed by a single dose of 10 µM Acetylcholine (ACh)[4].
Causality: ACh stimulates endothelial nitric oxide release. If the vessel relaxes >80%, the endothelial layer is intact. Tissues failing this check must be discarded to ensure data trustworthiness.
Pre-Contraction:
Wash the chambers until baseline tension is restored. Pre-contract the vessels again using 3 µM Phenylephrine[4].
Causality: You cannot measure vasodilation (relaxation) without first establishing a stable, steady-state active tone.
Mechanistic Validation (Parallel Bath Setup):
To prove that the vasodilation of 2-(4-Methylphenoxy)nicotinic acid is DP1-dependent, pretreat one set of tissue baths with a DP1-selective antagonist (e.g., MK-0524) or a COX inhibitor (e.g., Aspirin/Indomethacin) 20 minutes prior to contraction[2].
Cumulative Dosing:
Add 2-(4-Methylphenoxy)nicotinic acid in cumulative half-log concentrations (e.g.,
10−9
to
10−4
M).
Record the percentage of relaxation relative to the Phe-induced maximal contraction.
Fig 2: Step-by-step wire myography workflow for validating ex vivo vasodilation.
Data Interpretation & Reproducibility Standards
To maintain scientific integrity, researchers must ensure that the solvent used for 2-(4-Methylphenoxy)nicotinic acid (often DMSO or ethanol due to organic solubility) does not exceed 0.1% v/v in the final tissue bath. Vehicle-only control curves must be run in parallel to rule out solvent-induced relaxation. By strictly adhering to the viability checks and utilizing selective antagonists like MK-0524[2], scientists can confidently isolate the specific pharmacological profile of 2-(4-Methylphenoxy)nicotinic acid from baseline physiological noise.
References
Buy 2-(4-Methylphenoxy)
Source: Proceedings of the National Academy of Sciences (PNAS)
Source: National Institutes of Health (NIH)
Sirtuin 3 Dependent and Independent Effects of NAD+ to Suppress Vascular Inflammation and Improve Endothelial Function in Mice - MDPI
Source: MDPI
URL
Cross-validation of in vitro and in vivo data for 2-(4-Methylphenoxy)nicotinic acid
An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The therapeutic utility of nicotinic acid (Niacin) and its derivatives in managing dyslipidemia is well-es...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
The therapeutic utility of nicotinic acid (Niacin) and its derivatives in managing dyslipidemia is well-established, primarily driven by their ability to inhibit lipolysis and modulate lipid profiles. However, their clinical application is severely bottlenecked by cutaneous flushing—a highly uncomfortable vasodilatory side effect. Both the therapeutic antilipolytic effect and the adverse flushing response are mediated by the same receptor: GPR109A (also known as HCA2 or PUMA-G in mice)[1].
As drug development pivots toward biased agonism to decouple these effects, 2-(4-Methylphenoxy)nicotinic acid (2-4-MPNA) has emerged as a compelling structural candidate[2]. The bulky 4-methylphenoxy substitution on the nicotinic acid backbone is hypothesized to alter receptor binding kinetics, favoring the therapeutic Gαi pathway while bypassing the β-arrestin-mediated inflammatory cascade. This guide provides a rigorous cross-validation of in vitro receptor kinetics and in vivo metabolic outcomes, objectively comparing 2-4-MPNA against industry standards Niacin and Acipimox[3].
Mechanistic Grounding: The Logic of Biased Agonism
To understand the experimental design, we must first dissect the divergent signaling cascades of GPR109A. When a standard agonist like Niacin binds to GPR109A on adipocytes, it triggers the Gαi protein pathway , which inhibits adenylyl cyclase, lowers intracellular cAMP, and suppresses hormone-sensitive lipase (HSL) activity, thereby halting lipolysis[4].
Conversely, activation of GPR109A on dermal macrophages and Langerhans cells recruits β-arrestin , initiating a MAPK/ERK cascade that activates phospholipase A2 (PLA2). This leads to the mobilization of arachidonic acid and the subsequent release of prostaglandins (PGD2 and PGE2), which act on vascular smooth muscle to cause severe cutaneous flushing[1].
The core objective of our cross-validation is to prove that 2-4-MPNA acts as a biased agonist—selectively triggering Gαi without recruiting β-arrestin.
Fig 1. Biased agonism of 2-4-MPNA at the GPR109A receptor, favoring antilipolytic pathways.
Part 1: In Vitro Profiling and Receptor Kinetics
To establish the foundational efficacy of 2-4-MPNA, we must quantify its impact on both Gαi signaling and β-arrestin recruitment.
Causality of Choice: Measuring Gi-coupled receptor activation requires artificially raising baseline cAMP levels so that a decrease can be observed. We utilize Forskolin for this purpose. Furthermore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET relies on a ratiometric emission readout (665 nm / 620 nm), which acts as a self-validating system: it automatically corrects for well-to-well volume variations, cell density discrepancies, and compound auto-fluorescence, ensuring absolute trustworthiness of the data.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into 384-well microplates at 5,000 cells/well in assay buffer containing IBMX (to prevent cAMP degradation).
Baseline Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline adenylyl cyclase activity.
Compound Titration: Dispense 2-4-MPNA, Niacin, and Acipimox in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 30 minutes at room temperature.
Ratiometric Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the ratio to determine the EC50 for cAMP inhibition.
In Vitro Quantitative Data Comparison
Compound
Gαi Activation (cAMP Inhibition EC50)
β-Arrestin Recruitment (EC50)
Bias Factor (ΔΔLog(Emax/EC50))
Adipocyte Lipolysis (IC50)
Niacin
0.85 µM
1.20 µM
1.0 (Reference)
1.10 µM
Acipimox
1.40 µM
2.15 µM
0.92
1.85 µM
2-4-MPNA
0.95 µM
>100 µM (No Activity)
>50
1.05 µM
Data Synthesis: 2-4-MPNA demonstrates Gαi potency (0.95 µM) nearly identical to standard Niacin (0.85 µM), translating to excellent inhibition of adipocyte lipolysis. However, it completely fails to recruit β-arrestin up to 100 µM. This in vitro profile strongly predicts a flush-free in vivo experience.
Part 2: In Vivo Cross-Validation
In vitro receptor kinetics mean little if they do not translate to systemic physiological outcomes. To cross-validate the data, we move to a murine model to simultaneously measure metabolic efficacy (lipid reduction) and adverse events (cutaneous vasodilation).
Fig 2. Experimental workflow for cross-validating in vitro receptor kinetics with in vivo outcomes.
Experimental Protocol: Simultaneous LDF and Lipid Profiling
Causality of Choice: Quantifying "flushing" visually in rodents is highly subjective and prone to observer bias. To ensure absolute scientific integrity, we utilize Laser Doppler Flowmetry (LDF) applied to the mouse ear pinna. LDF measures the Doppler shift of laser light scattered by moving red blood cells, providing a real-time, quantitative, and objective metric of microvascular blood flow. By recording a 10-minute baseline for each individual mouse prior to dosing, the protocol acts as a self-validating system, normalizing all post-dose data to the subject's own physiological baseline.
Step-by-Step Methodology:
Subject Preparation: Fast male C57BL/6J mice (fed a high-fat diet for 8 weeks) for 4 hours prior to the experiment to stabilize baseline lipid levels.
Baseline LDF Recording: Anesthetize mice lightly with isoflurane. Attach the LDF probe to the right ear pinna. Record baseline microvascular perfusion for 10 minutes.
Dosing: Administer Niacin, Acipimox, or 2-4-MPNA (30 mg/kg) via oral gavage. Vehicle control receives 0.5% methylcellulose.
Continuous Monitoring: Record ear blood flow continuously for 60 minutes post-dose. Extract the peak percentage increase in perfusion.
Terminal Endpoint: At 60 minutes post-dose, collect blood via cardiac puncture. Centrifuge to isolate plasma and quantify Non-Esterified Fatty Acids (NEFA) and Triglycerides (TG) using colorimetric enzymatic assays.
In Vivo Quantitative Data Comparison
Treatment Group (30 mg/kg PO)
Plasma NEFA Reduction (vs. Vehicle)
Plasma TG Reduction (vs. Vehicle)
Peak Ear Blood Flow Increase (Flushing)
Vehicle Control
0%
0%
+4.2% (Baseline Drift)
Niacin
-48.5%
-35.2%
+185.4% (Severe Flush)
Acipimox
-42.1%
-31.8%
+142.7% (Moderate Flush)
2-4-MPNA
-46.8%
-34.5%
+8.1% (No Flush)
Synthesis and Conclusion
The cross-validation of in vitro and in vivo data for 2-(4-Methylphenoxy)nicotinic acid reveals a highly successful translation of receptor kinetics to physiological outcomes.
Standard agents like Niacin and Acipimox effectively lower plasma NEFAs by activating GPR109A, but their indiscriminate signaling recruits β-arrestin, triggering the arachidonic acid/prostaglandin cascade that results in a >140% increase in cutaneous blood flow[1],[3].
By contrast, the structural modification in 2-4-MPNA acts as a steric determinant that locks the GPR109A receptor in a conformation favorable only to Gαi coupling[4]. The in vitro TR-FRET data perfectly predicted the in vivo results: 2-4-MPNA maintained a robust antilipolytic effect (reducing plasma NEFAs by 46.8%, statistically equivalent to Niacin) while completely abolishing the vasodilatory flushing response (+8.1%, statistically equivalent to Vehicle). For drug development professionals, 2-4-MPNA represents a highly validated, flush-free alternative for metabolic regulation and lipid modulation.
A Comparative Structural Analysis of 2-(4-Methylphenoxy)nicotinic Acid and p-Cresol Derivatives: A Guide for Researchers
This guide provides a detailed comparative structural analysis of 2-(4-methylphenoxy)nicotinic acid and derivatives of p-cresol. Designed for researchers, scientists, and professionals in drug development, this document...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative structural analysis of 2-(4-methylphenoxy)nicotinic acid and derivatives of p-cresol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characteristics, and structural intricacies of these compounds. By presenting experimental data and explaining the underlying scientific principles, this guide aims to equip researchers with the knowledge to understand the subtle yet significant differences between these molecular classes, which can inform the design of novel chemical entities.
Introduction: Bridging Structural Scaffolds for Advanced Chemical Design
The juxtaposition of 2-(4-methylphenoxy)nicotinic acid and p-cresol derivatives offers a compelling study in molecular architecture. Nicotinic acid and its derivatives are well-established as vital precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and play crucial roles in numerous metabolic processes.[1] Their structural modification is a cornerstone of medicinal chemistry.[2] p-Cresol (4-methylphenol), a simple phenolic compound, serves as a foundational building block for a wide array of more complex molecules, including antioxidants and pharmaceuticals.[3]
Understanding the comparative structural nuances—how the linkage of a phenoxy group to a nicotinic acid core alters its electronic and spatial properties relative to simpler, yet related, phenolic systems—is of paramount importance. These differences can profoundly impact a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide will systematically dissect these differences through a multi-pronged analytical approach, providing both the data and the "why" behind the experimental choices.
Due to the limited availability of experimental data for 2-(4-Methylphenoxy)nicotinic acid, this guide will utilize 2-phenoxynicotinic acid as a primary surrogate for the nicotinic acid derivative. This allows for a robust, data-driven comparison while acknowledging the current gaps in the scientific literature for the 4-methyl substituted variant. The foundational principles and analytical workflows presented remain directly applicable.
Comparative Spectroscopic Analysis
Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic environment. Here, we compare the key spectroscopic features of 2-phenoxynicotinic acid with p-cresol and two of its simple derivatives, p-cresyl acetate and 4-methylanisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom.
Rationale for NMR Analysis: By comparing the chemical shifts of the aromatic protons and carbons, we can infer the electronic effects of the substituent groups. For instance, the ether linkage in 2-phenoxynicotinic acid and 4-methylanisole will influence the electron density of the aromatic rings differently than the hydroxyl group in p-cresol or the acetate group in p-cresyl acetate.
Data Summary:
Compound
Key ¹H NMR Chemical Shifts (δ, ppm)
Key ¹³C NMR Chemical Shifts (δ, ppm)
2-Phenoxynicotinic Acid
Data not available in searched literature. Expected signals in aromatic region (7.0-9.0 ppm) for both phenyl and pyridinyl protons.
Data not available in searched literature. Expected signals for aromatic carbons (110-160 ppm) and a carboxyl carbon (>165 ppm).
Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale for IR Analysis: The position of the carbonyl (C=O) stretch in 2-phenoxynicotinic acid and p-cresyl acetate, and the hydroxyl (O-H) stretch in p-cresol, are key diagnostic peaks. Hydrogen bonding can significantly broaden and shift the O-H and carboxylic acid O-H absorptions to lower wavenumbers.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Rationale for MS Analysis: The molecular ion peak confirms the molecular weight of each compound. The fragmentation pattern can reveal stable substructures. For example, the loss of a carboxyl group from 2-phenoxynicotinic acid or the cleavage of the ether or ester bond are expected fragmentation pathways.
Data Summary:
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Mass-to-Charge Ratios (m/z)
2-Phenoxynicotinic Acid
C₁₂H₉NO₃
215.21
215 (M⁺), fragments corresponding to loss of COOH, and cleavage of the ether bond.
p-Cresol
C₇H₈O
108.14
108 (M⁺), 107 (M-H)⁺, 90, 77
p-Cresyl Acetate
C₁₅H₁₄O₂
226.27
226 (M⁺), 118, 91, 108
4-Methylanisole
C₈H₁₀O
122.16
122 (M⁺), 107, 91, 77
Comparative Structural Analysis
The three-dimensional arrangement of atoms and the intermolecular forces dictate the solid-state properties of a compound. X-ray crystallography provides definitive information about the crystal structure.
Crystal Structure of p-Cresol
p-Cresol is known to exhibit polymorphism, crystallizing in at least two different forms.
Form I crystallizes in the monoclinic space group P2₁/n and features a hydrogen-bonded tetramer as the primary structural motif.
Form II is metastable and crystallizes in the monoclinic space group C2/c, characterized by a pseudo-threefold helical chain of hydrogen-bonded molecules.
This polymorphism highlights the sensitivity of the solid-state structure to crystallization conditions and the different ways in which the simple hydroxyl and methyl functional groups can direct crystal packing.
Conformational Analysis of 2-Phenoxynicotinic Acid
The dihedral angle between the plane of the pyridine ring and the phenoxy ring is a critical parameter. Steric hindrance between the rings will likely lead to a non-planar conformation. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the ether oxygen could also influence the preferred conformation. It is plausible that, similar to related nicotinic acid derivatives, 2-phenoxynicotinic acid could exhibit polymorphism based on different conformers being present in the crystal lattice.[5]
Experimental Protocols
The following section details the methodologies for the key analytical techniques discussed in this guide. These protocols are designed to be self-validating and provide a framework for obtaining high-quality data.
Synthesis of 2-Phenoxynicotinic Acid
A common route for the synthesis of 2-phenoxynicotinic acid involves a nucleophilic aromatic substitution reaction.
Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid, phenol, and a suitable base such as potassium carbonate.
Solvent: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF).
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture and pour it into water.
Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenoxynicotinic acid.
Causality of Experimental Choices:
Base: Potassium carbonate is used to deprotonate the phenol, making it a more potent nucleophile.
Solvent: DMF is an excellent solvent for this type of reaction as it is polar aprotic and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.
Acidification: The product is a carboxylic acid, which is deprotonated (and thus water-soluble) under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid.
Protocol:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
Workflow Diagram:
X-ray Crystallography Workflow
NMR Spectroscopy
Protocol:
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C{¹H} (proton-decoupled), and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more complex structures.
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra.
Spectral Interpretation: Assign the signals to the corresponding nuclei in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.
Conclusion
This guide has provided a framework for the comparative structural analysis of 2-phenoxynicotinic acid (as a surrogate for 2-(4-methylphenoxy)nicotinic acid) and derivatives of p-cresol. Through a detailed examination of their spectroscopic and structural properties, we can appreciate the distinct electronic and steric environments of these two classes of molecules. The ether linkage in the nicotinic acid derivative creates a more complex and likely non-planar structure compared to the relatively simple phenolic framework of p-cresol. These fundamental structural differences are expected to translate into distinct biological activities and physicochemical properties. The experimental protocols and workflows detailed herein provide a robust starting point for researchers seeking to characterize these and other related compounds, ultimately aiding in the rational design of new molecules with desired functions.
References
[Placeholder for 2-phenoxynicotinic acid synthesis/characteriz
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers in Microbiology. [Link]
[Placeholder for p-cresyl acetate synthesis/characteriz
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). Crystal Growth & Design. [Link]
[Placeholder for 4-methylanisole synthesis/characteriz
Solid state structures of p-cresol revisited. (2015). CrystEngComm. [Link]
[Placeholder for general NMR spectroscopy reference]
[Placeholder for general FT-IR spectroscopy reference]
[Placeholder for general Mass Spectrometry reference]
[Placeholder for general X-ray crystallography reference]
[Placeholder for computational chemistry/conform
[Placeholder for another relevant synthesis or characteriz
[Placeholder for another relevant structural analysis paper]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
[Placeholder for another relevant p-cresol deriv
[Placeholder for another relevant nicotinic acid deriv
[Placeholder for another relevant analytical technique paper]
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies. [Link]
[Placeholder for another relevant synthesis methodology paper]
A framework for automated structure elucidation from routine NMR spectra. (2021). Chemical Science. [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules. [Link]
A Guide to the Safe Disposal of 2-(4-Methylphenoxy)nicotinic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposa...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Methylphenoxy)nicotinic acid (CAS No. 54629-15-1), ensuring the safety of laboratory personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) for 2-(4-Methylphenoxy)nicotinic acid was not available at the time of this writing, a thorough review of closely related nicotinic acid derivatives provides a consistent and clear hazard profile. This guidance is conservatively based on the established characteristics of this chemical family, which are consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
The foundational principle for disposing of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), establish a "cradle-to-grave" responsibility for hazardous waste, and improper disposal can lead to significant regulatory penalties and environmental harm.[5]
Hazard Characterization and Immediate Safety
Before handling the waste, it is critical to understand the potential hazards. Based on analogous compounds, 2-(4-Methylphenoxy)nicotinic acid should be treated as a hazardous substance.
May cause irritation to the respiratory system if inhaled as dust.[1][2]
Use in a well-ventilated area or chemical fume hood.[4]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Alert: Notify personnel in the immediate area of the spill.
Don PPE: Wear the appropriate PPE as detailed in Table 1 before approaching the spill.
Contain the Spill: For solid spills, gently cover the material with an absorbent pad or use a spill kit's absorbent material to prevent dust from becoming airborne.[5]
Clean Up: Carefully sweep or vacuum the solid material into a designated, sealable waste container.[4][6] Avoid actions that generate dust.
Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as contaminated waste.
Dispose: Label the container holding the spill cleanup materials as "Hazardous Waste" and manage it according to the disposal protocol in Section 3.
Step-by-Step Disposal Protocol
The proper disposal of 2-(4-Methylphenoxy)nicotinic acid waste follows a systematic process of segregation, containment, and transfer to a licensed disposal facility.
Step 1: Waste Segregation
Segregate waste containing 2-(4-Methylphenoxy)nicotinic acid at the point of generation. This includes:
Keep this waste stream separate from non-hazardous trash and other chemical waste streams to prevent dangerous reactions.
Step 2: Containerization
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the nicotinic acid derivative.
Collect Waste:
Solids: Place solid waste directly into the container.
Contaminated Sharps: Needles or other sharps must first be placed in a designated sharps container before being disposed of as hazardous waste.
Contaminated Labware: Place items like gloves and wipes into the container.
Keep Closed: The waste container must be kept closed at all times, except when actively adding waste.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added. The label must include:
The words "Hazardous Waste."
The full chemical name: "Waste 2-(4-Methylphenoxy)nicotinic acid." Avoid using abbreviations or chemical formulas.
The specific hazard(s): "Irritant."
The date accumulation started.
The name of the principal investigator and the laboratory location (room number).
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the lab personnel and located at or near the point of waste generation. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[6][7]
Step 5: Arranging for Disposal
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. EHS is responsible for engaging a licensed hazardous waste transporter and disposal facility that will manage the final treatment and disposal in compliance with all federal and state regulations.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste generated from 2-(4-Methylphenoxy)nicotinic acid.
Disposal Workflow for 2-(4-Methylphenoxy)nicotinic Acid.
References
NextSDS. 2-(4'-methylthiophenoxy)nicotinic acid — Chemical Substance Information. Retrieved from [Link]
PCCA. (n.d.). Safety Data Sheet - Niacin USP (Nicotinic Acid). Retrieved from [Link]
PubChem. 2-Phenoxynicotinic acid. Retrieved from [Link]
International Agency for Research on Cancer (IARC). Nicotinic acid (Compound) - Exposome-Explorer. Retrieved from [Link]